(3'R)-Ezetimibe
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
163380-16-3 |
|---|---|
分子式 |
C24H21F2NO3 |
分子量 |
409.4 g/mol |
IUPAC名 |
(4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21?,22-,23-/m1/s1 |
InChIキー |
OLNTVTPDXPETLC-XMCWYHTOSA-N |
SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
異性体SMILES |
C1=CC(=CC=C1[C@@H]2C(C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O |
正規SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
同義語 |
(3R,4S)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; [3R-[3α(R*),4α]]-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-_x000B_hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; |
製品の起源 |
United States |
Advanced Synthetic Methodologies for 3 R Ezetimibe
Stereoselective Synthesis Approaches and Challenges
The core of (3'R)-Ezetimibe synthesis lies in the stereocontrolled construction of the azetidinone ring and the precise installation of its substituents. The challenges are manifold, including the simultaneous control of multiple stereocenters and the development of efficient, scalable processes. newdrugapprovals.orgrhhz.net
Chiral Pool Strategies for Asymmetric Synthesis
Chiral pool synthesis utilizes readily available chiral starting materials to introduce the desired stereochemistry into the target molecule. In the context of this compound, this approach often involves starting with a chiral precursor that dictates the stereochemistry of one or more of the final stereocenters.
One notable strategy begins with (S)-3-hydroxy-γ-lactone, a commercially available chiral building block. guidechem.com This starting material is used to synthesize a diastereoselective trans-β-lactam in a single step. guidechem.com Another approach employs (R)-6-(4-fluorophenyl)-5,6-dihydro-2H-pyran-2-one as the chiral starting material, which controls the formation of the other stereogenic centers during the synthesis. researchgate.netacs.org The use of chiral auxiliaries, such as (S)-4-phenyl-2-oxazolidinone, is another common strategy to control the stereochemistry during key bond-forming reactions. scite.aitandfonline.comresearchgate.net For instance, the condensation of an oxazolidinone derivative with an imine can proceed with high diastereoselectivity, establishing the correct stereochemistry at two of the chiral centers. rhhz.nettandfonline.com
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis offers a powerful alternative to chiral pool strategies, enabling the creation of chiral centers from achiral precursors with high enantioselectivity. Various catalytic systems have been explored for the synthesis of this compound and its key intermediates.
Rhodium-catalyzed reactions have been successfully employed. beilstein-journals.orgnih.govresearchgate.net For example, a rhodium-catalyzed reductive Mannich-type reaction has been used to synthesize syn-β-lactams, which are precursors to (±)-ezetimibe. beilstein-journals.orgnih.govresearchgate.net In this reaction, a rhodium-hydride complex facilitates the 1,4-reduction of an α,β-unsaturated ester to form a zinc enolate, which then reacts with an imine. beilstein-journals.orgnih.govresearchgate.net Another rhodium-catalyzed method involves an oxygenative [2+2] cycloaddition of terminal alkynes and imines to produce β-lactams. organic-chemistry.org
Palladium-catalyzed asymmetric allylic amination has also been a key step in a formal synthesis of ezetimibe (B1671841). scite.aithieme-connect.com This reaction, utilizing a specially designed spiroketal-based bisphosphine ligand, allows for the asymmetric construction of the crucial C-4 stereocenter of the β-lactam ring. thieme-connect.comgoogle.com
Copper-catalyzed reactions have also proven valuable. A copper(I)-mediated Kinugasa cycloaddition/rearrangement cascade reaction between a terminal alkyne and a nitrone has been used to form the cis-azetidinone ring with high stereoselectivity. acs.orgacs.orgnih.govresearchgate.netacs.orgacs.org Furthermore, copper-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has been developed to produce β-hydroxy carboxylic acids with excellent enantioselectivity, which are valuable intermediates. researchgate.net
Biocatalysis, employing enzymes like ketoreductases (KREDs), has emerged as a green and efficient method for the asymmetric reduction of ketone precursors to the desired chiral alcohol in the ezetimibe side chain. mdpi.combohrium.com Engineered KREDs have demonstrated high diastereoselectivity and conversion rates. mdpi.com
| Catalytic System | Key Reaction | Intermediate/Product | Reference |
| Rhodium/Et2Zn | Reductive Mannich-type reaction | syn-β-lactam | beilstein-journals.org, nih.gov, researchgate.net |
| Rhodium/4-picoline N-oxide | Oxygenative [2+2] cycloaddition | β-lactam | organic-chemistry.org |
| Palladium/Bisphosphine ligand | Asymmetric allylic amination | Chiral β-lactam intermediate | scite.ai, thieme-connect.com |
| Copper(I)/Base | Kinugasa cycloaddition | cis-azetidinone | acs.org, nih.gov, researchgate.net, acs.org, acs.org, acs.org |
| Copper/Bisphosphine | Asymmetric hydrogenation | β-hydroxy carboxylic acid | researchgate.net |
| Ketoreductase (KRED) | Asymmetric ketone reduction | Chiral alcohol side chain | mdpi.com, bohrium.com |
Domino and Cascade Reactions in this compound Synthesis
Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. Several such strategies have been applied to the synthesis of this compound.
A notable example is the Cu(I)-mediated Kinugasa cycloaddition/rearrangement cascade reaction. acs.orgnih.govresearchgate.netacs.org This process involves the 1,3-dipolar cycloaddition of a copper acetylide with a nitrone, followed by a rearrangement to furnish the β-lactam ring in a single step with high stereoselectivity. acs.orgnih.govresearchgate.net This approach has been utilized in a formal synthesis of ezetimibe, starting from an acetylene (B1199291) derived from L-glyceraldehyde acetonide. acs.orgnih.govresearchgate.netacs.org
Another domino process has been developed for the synthesis of an ezetimibe analogue, which involves an allylic acetate (B1210297) rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition. mdpi.com This sequence allows for the creation of a δ-amino acid derivative with complete stereochemical control. mdpi.com
Control of Stereogenic Centers in Beta-Lactam Formation
The formation of the β-lactam ring with the correct relative and absolute stereochemistry is a critical step in the synthesis of this compound. Various methods have been developed to control the three contiguous stereocenters.
One common approach is the [2+2] cycloaddition of a ketene (B1206846) and an imine, known as the Staudinger reaction. The stereochemical outcome of this reaction can be influenced by the choice of reactants and reaction conditions.
A highly stereoselective method involves the condensation of a chiral oxazolidinone-derived enolate with an imine. For example, the reaction of the titanium enolate of an (S)-4-phenyl-2-oxazolidinone derivative with an N-aryl imine can afford the desired β-lactam precursor with high diastereoselectivity. rhhz.nettandfonline.com The stereochemistry is directed by the chiral auxiliary.
The Kinugasa reaction, a copper-catalyzed cycloaddition of a terminal alkyne and a nitrone, typically yields cis-substituted β-lactams with high stereoselectivity. researchgate.net Subsequent epimerization at the C-3 position can then be employed to obtain the desired trans-configuration of ezetimibe. acs.orgnih.gov
Rhodium-catalyzed reductive Mannich-type reactions have been shown to produce syn-β-lactams. beilstein-journals.orgnih.govresearchgate.net The stereoselectivity is influenced by the catalyst and reaction conditions.
Cross-metathesis has also been used to construct the β-lactam core. A Ru-catalyzed cross-metathesis between a β-arylated α-methylidene-β-lactam and a terminal olefin, followed by hydrogenation and epimerization, has been successfully applied to the stereoselective synthesis of ezetimibe. acs.org
Investigation of Alternative Synthetic Pathways
Beyond the more established routes, researchers continue to explore alternative and improved synthetic pathways to this compound, aiming for greater efficiency, lower cost, and improved scalability. scite.airesearchgate.net
One alternative approach involves a palladium-catalyzed asymmetric allylic amination of a Morita-Baylis-Hillman adduct as the key step. scite.aithieme-connect.com This method avoids the use of chiral auxiliaries by introducing chirality through a catalytic process. google.com
A formal synthesis has been developed based on a cycloaddition/rearrangement cascade reaction between a terminal acetylene derived from L-glyceraldehyde acetonide and a C,N-diarylnitrone. acs.orgnih.govresearchgate.netacs.org The resulting cis-azetidinone can be converted to a known ezetimibe precursor. acs.orgnih.gov
The use of radical allylation of an α-bromo-α-fluoro-β-lactam has been explored for the synthesis of a fluorinated ezetimibe analogue. rsc.org This method allows for the diastereoselective construction of the β-lactam nucleus. rsc.org
Synthesis of Key Intermediates and Precursors
The efficient synthesis of this compound relies on the effective preparation of several key intermediates and precursors.
A crucial intermediate is the β-lactam core, often synthesized through the condensation of an activated carboxylic acid derivative with an imine. Chiral auxiliaries like (S)-4-phenyl-2-oxazolidinone are frequently employed to control the stereochemistry of this condensation. rhhz.netscite.aitandfonline.comresearchgate.net The resulting oxazolidinone adduct is a key precursor that contains two of the three required stereocenters. rhhz.net
Another key precursor is the chiral side chain, often introduced via the reduction of a ketone. The stereoselective reduction of ezetimibe-ketone is a critical step, and various reagents and catalysts have been utilized, including borane (B79455) reagents with chiral oxazaborolidine catalysts (CBS reduction) and, more recently, biocatalytic reduction using ketoreductases. tandfonline.comresearchgate.netresearchgate.net
The imine component, typically N-(4-((tert-butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline, is another important precursor. rhhz.nettandfonline.com The synthesis of this and other imines is a necessary preliminary step in many synthetic routes.
The synthesis of precursors for domino and cascade reactions, such as the terminal acetylene derived from L-glyceraldehyde acetonide for the Kinugasa reaction, is also a critical aspect of these alternative synthetic strategies. acs.orgnih.govresearchgate.netacs.org
| Intermediate/Precursor | Synthetic Method | Purpose | Reference |
| Chiral β-lactam | Condensation with chiral auxiliary | Forms the core azetidinone ring with controlled stereochemistry | scite.ai, rhhz.net, tandfonline.com |
| Chiral alcohol side chain | Stereoselective ketone reduction (e.g., CBS, KRED) | Establishes the stereocenter on the C3 side chain | researchgate.net, tandfonline.com, researchgate.net |
| Imine | Condensation of aldehyde and amine | Reactant for β-lactam formation | rhhz.net, tandfonline.com |
| Terminal alkyne | Derived from chiral pool (e.g., L-glyceraldehyde) | Precursor for Kinugasa reaction | acs.org, nih.gov, researchgate.net, acs.org |
| (Z)-5-(4-fluorophenyl)pent-4-enoic acid | Wittig reaction | Precursor for an efficient total synthesis | thieme-connect.com, thieme-connect.com, google.com |
Purity Profiling and Enantiomeric Excess Determination in Synthetic Products
The quality control of an active pharmaceutical ingredient (API) is of paramount importance in drug manufacturing. For a chiral compound like this compound, this involves not only the identification and quantification of process-related impurities and degradation products but also the precise determination of its enantiomeric purity. researchgate.net The presence of undesired stereoisomers can impact the therapeutic efficacy and safety profile of the final drug product. Therefore, robust analytical methods are essential for ensuring that the synthetic product meets the stringent purity requirements set by regulatory authorities. synthinkchemicals.com
The primary challenge in analyzing enantiomers is that they possess identical physical and chemical properties, making their separation and discrimination difficult. scirp.org High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) have emerged as the principal techniques for the purity profiling and chiral separation of ezetimibe. scirp.orgnih.gov
Purity Profiling and Impurity Identification
During the synthesis of ezetimibe, several process-related impurities can be formed. One commonly detected impurity is desfluoro ezetimibe, which has been observed at levels between 0.05% and 0.15% using reverse-phase HPLC. nih.gov This impurity, identified as (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one, is synthesized and characterized to be used as a reference standard in routine analyses and for method validation. nih.gov Other potential impurities include various optical isomers, degradation products, and residual solvents that must be monitored and controlled. clearsynth.comresearchgate.net
Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) are conducted to identify potential degradation products and establish the stability-indicating nature of the analytical methods. researchgate.netderpharmachemica.com For instance, an alkaline degradant of ezetimibe was identified as 5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acid. researchgate.net
Enantiomeric Excess Determination
The determination of enantiomeric excess is critical as the undesired (R)-enantiomer of the side chain can be present as a chiral impurity. scirp.org Chiral HPLC methods, often employing polysaccharide-based chiral stationary phases (CSPs), are the most effective for separating ezetimibe from its enantiomers. nih.govscirp.org
Research has focused on optimizing these separations by exploring different CSPs and mobile phase compositions. Studies have compared amylose-based and cellulose-based chiral columns, with findings indicating that cellulose-based columns like Chiralpak IC can exhibit superior resolving ability. nih.gov Normal phase chromatography, often using a mobile phase system of n-hexane, ethanol, and 2-propanol with an acidic modifier like trifluoroacetic acid, has proven highly effective. nih.govscirp.org
A validated normal phase HPLC method for resolving the enantiomers of ezetimibe utilized a Chiral Pak AS-H column. scirp.org This method successfully separated the desired (3'S)-Ezetimibe from the undesired (3'R)-enantiomer with a resolution factor greater than 2.0. scirp.org The retention times for the (3'R)-enantiomer and (3'S)-Ezetimibe were approximately 10.4 minutes and 12.2 minutes, respectively. scirp.org
Supercritical Fluid Chromatography (SFC) offers a powerful alternative to HPLC for chiral separations. scirp.org SFC, which typically uses supercritical carbon dioxide as the main mobile phase component, has been successfully employed to isolate the (R)-enantiomer from ezetimibe using a Chiralcel OD-H column. scirp.org
The tables below summarize the findings from various research studies on the chromatographic separation and validation for determining the enantiomeric purity of ezetimibe.
Table 1: Comparative Chromatographic Conditions for Enantiomeric Separation of Ezetimibe
| Parameter | Method 1 scirp.org | Method 2 scirp.org | Method 3 jsmcentral.org |
|---|---|---|---|
| Technique | Normal Phase HPLC | Supercritical Fluid Chromatography (SFC) | Chiral HPLC |
| Chiral Column | Chiral Pak AS-H (250 x 4.6 mm, 5 µm) | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Chiralpak-ASH (150 x 4.6 mm, 3 µm) |
| Mobile Phase | n-Hexane, Ethanol, 2-Propanol, Trifluoroacetic acid (84:12:4:0.1 v/v) | Supercritical CO₂, 2-Propanol (85:15) | Acetonitrile (B52724), Methanol, Diethylamine, Formic acid (99:1.0:0.1:0.1 v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection (UV) | 230 nm | 230 nm | 225 nm |
| Retention Time this compound | 10.4 min | Not Specified | 2.12 min |
| Retention Time (3'S)-Ezetimibe | 12.2 min | Not Specified | 2.40 min |
Table 2: Validation Data for Chiral HPLC Method for (R)-Enantiomer Quantification scirp.org
| Validation Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Linearity Range | Not Specified |
| Precision (RSD %) | < 0.5% for retention times |
| Accuracy (Recovery %) | 99.6% - 102.2% |
| Solution Stability | At least 48 hours |
These validated analytical methods are specific, linear, accurate, and precise, making them suitable for routine quality control testing of this compound bulk drug material to ensure its chiral purity. nih.govscirp.org
Molecular and Cellular Mechanisms of Action of 3 R Ezetimibe
Elucidation of Niemann-Pick C1-Like 1 (NPC1L1) Interaction
The identification of NPC1L1 as the direct molecular target of ezetimibe (B1671841) was a significant breakthrough in understanding its mechanism. mdpi.comkoreamed.org Studies have demonstrated that ezetimibe's inhibitory action on cholesterol absorption is entirely dependent on the presence of NPC1L1; in NPC1L1 knockout mice, ezetimibe has no effect on cholesterol transport. mdpi.come-dmj.orgahajournals.org This established that ezetimibe and NPC1L1 function within the same essential pathway for cholesterol absorption. e-dmj.orgahajournals.org
The direct interaction between ezetimibe and NPC1L1 has been unequivocally established through in vitro binding assays. ahajournals.org Research utilizing a labeled form of ezetimibe's active metabolite, ezetimibe-glucuronide (B19564), demonstrated specific binding to a single site on intestinal brush border membranes and on human embryonic kidney (HEK293) cells engineered to express NPC1L1. nih.govresearchgate.net Crucially, this binding is absent in membranes from NPC1L1-deficient mice, confirming the protein as the direct molecular target. ahajournals.orgnih.gov
Binding affinity studies have revealed that the dissociation constant (KD) of ezetimibe-glucuronide for NPC1L1 varies across species, which correlates with the drug's in vivo potency. ahajournals.orgnih.gov The binding affinities for recombinant NPC1L1 expressed in cell membranes were found to be virtually identical to those observed in native intestinal enterocyte membranes, reinforcing that NPC1L1 is the in vivo target. nih.govresearchgate.net
Table 1: Dissociation Constants (KD) of Ezetimibe-Glucuronide for NPC1L1 in Various Species
| Species | KD (nM) | Source |
|---|---|---|
| Rhesus Monkey | 40 | nih.gov |
| Human | 220 | nih.gov |
| Rat | 540 | nih.gov |
| Mouse | 12,000 | nih.gov |
NPC1L1 is a dynamic protein that recycles between the plasma membrane and intracellular compartments, primarily the endocytic recycling compartment (ERC). researchgate.net The presence of extracellular cholesterol stimulates the internalization of NPC1L1 from the cell surface. nih.gov Ezetimibe exerts its inhibitory effect by blocking this sterol-induced internalization process. koreamed.orgnih.gov By binding to NPC1L1, ezetimibe prevents the protein's movement and thus its ability to transport cholesterol into the cell. nih.govresearchgate.net
This interference profoundly disrupts the trafficking of cholesterol from the plasma membrane to the endoplasmic reticulum, where it would typically be esterified. nih.gov However, ezetimibe does not appear to alter the trafficking of cholesterol from the endoplasmic reticulum back to the plasma membrane. nih.gov The net result is a significant decrease in the amount of cholesterol available for transport into the lymphatic system. nih.gov Studies using fluorescently tagged NPC1L1 in mice have visually confirmed that ezetimibe markedly inhibits the cholesterol-induced endocytosis of NPC1L1 in intestinal enterocytes. oup.com
The internalization of the NPC1L1-cholesterol complex is an active process that requires the cellular endocytic machinery. nih.gov Specifically, this uptake is mediated by the clathrin/adaptor protein 2 (AP2) complex. e-dmj.orgnih.govoup.com When cholesterol binds to NPC1L1, it induces a conformational change that facilitates an interaction with the AP2 complex, leading to the recruitment of clathrin and the formation of clathrin-coated vesicles for endocytosis. nih.govoup.complos.org
Ezetimibe's mechanism of action is directly linked to this process. It functions by preventing NPC1L1 from incorporating into these clathrin-coated vesicles. nih.govresearchgate.net By binding to NPC1L1, ezetimibe hinders the interaction between the transporter and the clathrin/AP2 machinery, effectively blocking the endocytosis of both NPC1L1 and its bound cholesterol. koreamed.orge-dmj.orgresearchgate.net
Impact on NPC1L1 Trafficking and Dynamics
Investigation of Other Potential Molecular Targets and Pathways
An alternative mechanism has been proposed involving an interaction with a protein complex formed by Caveolin-1 (CAV1) and Annexin 2 (ANX2). nih.govnih.gov Research using zebrafish and mouse models determined that ANX2 and CAV1 form a heterocomplex in the intestine. nih.govnih.gov Pharmacological treatment with ezetimibe was found to disrupt this CAV1-ANX2 complex, particularly in hypercholesterolemic animals. nih.govresearchgate.net Further experiments suggested that ezetimibe may interact directly with CAV1 to disrupt the complex. nih.gov These findings suggest that the ANX2-CAV1 complex may be a component of an intestinal sterol transport system that is targeted by ezetimibe. nih.govresearchgate.net
The primary action of ezetimibe—blocking intestinal cholesterol absorption—initiates a cascade of downstream effects on lipid metabolism. ahajournals.orgnih.gov By reducing the delivery of dietary and biliary cholesterol to the liver via chylomicron remnants, ezetimibe depletes the hepatic cholesterol pool. ahajournals.orgnih.gov This reduction can lead to a compensatory up-regulation of LDL receptors on hepatocytes, increasing the clearance of LDL-cholesterol from the circulation. nih.govarchivesofmedicalscience.com
Furthermore, studies in animal models suggest ezetimibe may have effects beyond simply blocking cholesterol uptake. In hamsters fed a high-fructose, high-fat diet, ezetimibe treatment was observed to decrease the intestinal expression of genes involved in lipid synthesis and transport, such as srebp-1c and ppar-γ, and reduce the production of apolipoprotein B48 (apoB48), a key component of chylomicrons. nih.gov Ezetimibe has also been shown to improve hepatic steatosis (fatty liver) in various rodent models, an effect potentially linked to reduced cholesterol-dependent activation of the liver X receptor (LXR), which promotes fat synthesis. nih.gove-dmj.org
Effects on Cellular Cholesterol Homeostasis in In Vitro Models
(3'R)-Ezetimibe, commonly known as ezetimibe, primarily exerts its effects on cholesterol homeostasis by inhibiting the intestinal absorption of cholesterol. wikipedia.org Its principal molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake located on the brush border membrane of enterocytes in the small intestine and also on hepatocytes. nih.govdrugbank.comfrontiersin.org
The mechanism involves ezetimibe binding to NPC1L1, which prevents the formation of the NPC1L1/sterol complex with the clathrin/AP2 adaptor complex. nih.govdrugbank.com This action effectively inhibits the endocytosis of cholesterol into enterocytes, thereby reducing the amount of cholesterol available for incorporation into chylomicrons and subsequent delivery to the liver. drugbank.comebmconsult.com By blocking intestinal cholesterol absorption, ezetimibe leads to a depletion of hepatic cholesterol stores. nih.gov This, in turn, upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of cholesterol from the bloodstream. nih.gov
Table 1: Effects of this compound on Cellular Cholesterol Homeostasis In Vitro
| Cellular Process | Effect of this compound | Mechanism | Key Protein Target |
| Cholesterol Uptake | Inhibition | Blocks the interaction of the NPC1L1/sterol complex with the clathrin/AP2 adaptor complex, preventing endocytosis. nih.govdrugbank.comebmconsult.com | Niemann-Pick C1-Like 1 (NPC1L1) nih.govdrugbank.com |
| Cholesterol Efflux | Promotion | May promote cholesterol efflux from the brush-border membrane of enterocytes into the intestinal lumen. ahajournals.orgnih.govplos.org | ATP-binding cassette G5/G8 (ABCG5/G8) may play a secondary role. plos.org |
| Cholesterol Synthesis | Compensatory Increase | Reduced cholesterol delivery to the liver can upregulate hepatic cholesterol synthesis. oup.comjocmr.org | HMG-CoA reductase activity is increased. oup.com |
Mechanistic Studies of Anti-Angiogenesis and Anti-Proliferation in Preclinical Cancer Models
Recent preclinical studies have highlighted the potential of this compound as an anti-cancer agent, demonstrating both anti-angiogenic and anti-proliferative effects through various molecular mechanisms. researchgate.netnih.gov These effects appear to be both direct, through interaction with specific signaling pathways within cancer cells, and indirect, by modulating the tumor microenvironment via reduction of circulating cholesterol. nih.govmdpi.com
One of the key anti-angiogenic mechanisms of ezetimibe is linked to its ability to lower serum cholesterol levels. In preclinical models of prostate cancer, high levels of circulating cholesterol were shown to promote tumor angiogenesis. nih.gov Ezetimibe treatment counteracted this by inhibiting tumor angiogenesis. nih.gov
Ezetimibe has also been shown to directly inhibit the proliferation of various cancer cell lines. mdpi.com Mechanistic studies have revealed its influence on several critical signaling pathways involved in cancer cell growth and survival. In colorectal cancer cells, ezetimibe was found to induce apoptosis and autophagy, which was associated with the inhibition of the mTOR signaling pathway and subsequent mitochondrial dysfunction. frontiersin.org In some cancer cell lines, such as melanoma and lung cancer, ezetimibe's anti-proliferative action is linked to the downregulation of the p53/Mdm2 axis and the MAPK/ERK signaling pathway. mdpi.com Furthermore, in hepatocellular carcinoma cells, ezetimibe induces a form of cell death called paraptosis by targeting NPC1L1, which in turn enhances the MAPK signaling pathway and inhibits the mTOR pathway. mdpi.com
Table 2: Anti-Angiogenic and Anti-Proliferative Mechanisms of this compound in Preclinical Cancer Models
| Cancer Model | Effect | Proposed Mechanism of Action |
| Prostate Cancer (LNCaP xenografts) | Inhibition of tumor growth and angiogenesis. nih.govnih.gov | Reduction of serum cholesterol, leading to inhibition of tumor angiogenesis. nih.govnih.gov |
| Colorectal Cancer (HCT116 and Caco2 cells) | Inhibition of proliferation and invasion; induction of apoptosis and autophagy. frontiersin.org | Inhibition of mTOR signaling leading to mitochondrial dysfunction. frontiersin.org |
| Melanoma (A375 cells) & Lung Cancer (A549 cells) | Inhibition of cell growth. mdpi.com | Downregulation of the p53/p21 axis and ERK1. mdpi.com |
| Pancreatic Ductal Adenocarcinoma | Inhibition of cell proliferation. nih.gov | Inhibition of NPC1L1. nih.gov |
| Hepatocellular Carcinoma (HepG2 and SNU-449 cells) | Induction of paraptosis. mdpi.com | Targeting NPC1L1 to enhance the MAPK pathway and inhibit the mTOR pathway. mdpi.com |
Modulation of Inflammatory Pathways at the Cellular Level
This compound has demonstrated anti-inflammatory properties at the cellular level, primarily by modulating key inflammatory signaling pathways. nih.gov These effects contribute to its pleiotropic actions beyond cholesterol lowering. e-dmj.org
In vitro studies using THP-1 macrophages, a human monocytic cell line, have provided significant insights into these mechanisms. Ezetimibe has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov The treatment of macrophages with ezetimibe leads to the degradation of IκB, which in turn prevents the nuclear translocation of NF-κB and inhibits its transcriptional activity. nih.gov This results in the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.govtandfonline.com
The suppression of NF-κB activation by ezetimibe is, at least in part, mediated through the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov Inhibition of the MAPK pathway has been observed to attenuate the reducing effect of ezetimibe on NF-κB expression. nih.gov Furthermore, ezetimibe has been shown to activate the Nrf2 antioxidant pathway, which can counteract oxidative stress, a condition closely linked with inflammation. mdpi.comoperamedphys.org There is evidence of crosstalk between the Nrf2 and NF-κB pathways, where activation of Nrf2 can lead to the inhibition of NF-κB activity. mdpi.comunivr.it
Table 3: Modulation of Inflammatory Pathways by this compound at the Cellular Level
| Cell Type | Signaling Pathway | Effect of this compound | Downstream Consequences |
| THP-1 Macrophages | NF-κB Pathway | Suppression of NF-κB activation and nuclear translocation. nih.gov | Decreased expression and secretion of pro-inflammatory cytokines like TNF-α. nih.govtandfonline.com |
| THP-1 Macrophages | MAPK Pathway | Inhibition of the MAPK pathway contributes to NF-κB suppression. nih.gov | Attenuation of the inflammatory response. nih.gov |
| THP-1 Monocytic Cells | Nrf2 Pathway | Upregulation of Nrf2 and its target genes (e.g., HO-1, GCLC). mdpi.com | Counteraction of oxidative stress and associated inflammation. mdpi.com |
Preclinical Pharmacological Investigations of 3 R Ezetimibe
In Vitro Pharmacological Profiling
(3'R)-Ezetimibe, a selective cholesterol absorption inhibitor, has been the subject of extensive in vitro studies to characterize its pharmacological effects at a cellular level. nih.gov These investigations have been crucial in elucidating its mechanism of action and its interactions with various enzymes and transporters.
Cell-based assays have been instrumental in demonstrating the inhibitory effect of this compound on cholesterol uptake. The human intestinal Caco-2 cell line is a widely used model for these studies as it mimics the intestinal barrier. mdpi.complos.org
In Caco-2 cells, this compound has been shown to inhibit the uptake of micellar cholesterol. nih.gov This inhibition is attributed to its interaction with the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is a key transporter for intestinal cholesterol absorption. nih.govmdpi.comnih.gov Studies have shown that this compound treatment leads to a significant reduction in cholesterol transport across Caco-2 cell monolayers. sciopen.com The inhibitory effect of this compound on cholesterol uptake in these cells is dose-dependent. plos.org For instance, preincubation of Caco-2 cells with this compound at concentrations up to 20 µM for one hour resulted in a notable inhibition of cholesterol absorption. plos.org
The kinetic parameters of cholesterol uptake in Caco-2 cells have been determined, with a Jmax of 6.89 ± 2.96 µM, a Kt of 19.03 ± 11.58 µM, and a Kd of 0.11 ± 0.02 pmol/min/mg protein. plos.org this compound at a concentration that inhibits 50% of cholesterol uptake demonstrates its potency in this cell model. mdpi.com Furthermore, studies using NPC1L1-expressing cells have confirmed that the cholesterol uptake is significantly higher compared to control cells and that this uptake is sensitive to this compound. molbiolcell.org
The metabolic profile of this compound is characterized by extensive glucuronidation, a phase II metabolic reaction, with minimal involvement of the cytochrome P450 (CYP450) system. fda.govoup.comoup.com This lack of significant CYP450 metabolism reduces the potential for drug-drug interactions with medications that are substrates for these enzymes. oup.comoup.comclevelandclinicmeded.com
In vitro studies using human liver and intestinal microsomes have identified the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the glucuronidation of this compound. nih.govresearchgate.net The primary metabolite formed is the pharmacologically active phenolic glucuronide, known as ezetimibe-glucuronide (B19564) (SCH 60663). nih.govresearchgate.net The UGT enzymes identified as being primarily responsible for the formation of ezetimibe-glucuronide are UGT1A1, UGT1A3, and to a lesser extent, UGT2B15. nih.govresearchgate.netfrontiersin.org
Human jejunum microsomes have been shown to produce both the phenolic glucuronide and a benzylic glucuronide (SCH 488128). nih.govcapes.gov.br The formation of the benzylic glucuronide is exclusively mediated by UGT2B7. nih.govresearchgate.netcapes.gov.br
| Enzyme Family | Specific Isoform | Metabolite Formed | Reference |
| UGT | UGT1A1 | Ezetimibe-glucuronide (phenolic) | nih.govresearchgate.netfrontiersin.org |
| UGT1A3 | Ezetimibe-glucuronide (phenolic) | nih.govresearchgate.netfrontiersin.org | |
| UGT2B15 | Ezetimibe-glucuronide (phenolic) | researchgate.netfrontiersin.org | |
| UGT2B7 | Ezetimibe-glucuronide (benzylic) | nih.govresearchgate.netcapes.gov.br | |
| CYP450 | Not a significant pathway | Minimal oxidative metabolites | fda.govoup.comoup.com |
This compound and its primary metabolite, ezetimibe-glucuronide, interact with several ATP-binding cassette (ABC) transporters. These transporters play a significant role in the enterohepatic circulation of the drug. uni.lunih.gov
Studies have shown that ezetimibe-glucuronide is a substrate for and an inhibitor of ABCC2 (MRP2), ABCC3, and ABCG2 (BCRP). uni.lunih.gov The biliary excretion of ezetimibe-glucuronide is significantly dependent on the combined action of these transporters. uni.lunih.gov In vitro transport studies using plasma membrane vesicles from cells expressing these transporters confirmed their role in the disposition of ezetimibe-glucuronide. nih.gov Ezetimibe-glucuronide has been shown to dose-dependently inhibit the transport mediated by ABCC2, ABCC3, and ABCG2. uni.lunih.gov
This compound-glucuronide has also been identified as an inhibitor of the organic anion-transporting polypeptide (OATP) 1B1. researchgate.net In vitro experiments demonstrated a significant reduction in the cellular accumulation of OATP1B1 substrates in the presence of ezetimibe-glucuronide, with an IC50 of 1.97 μM. researchgate.net While this compound itself is not a significant substrate for P-glycoprotein (ABCB1), its interactions with other ABC transporters are crucial for its pharmacokinetic profile. ahajournals.orgacs.orgscience.gov
Enzyme Inhibition Studies (e.g., UGTs, non-CYP450)
Pharmacokinetic Studies in Animal Models
Pharmacokinetic studies in various animal models have provided valuable insights into the absorption, distribution, metabolism, and excretion of this compound. These studies have been conducted in species including mice, rats, dogs, and monkeys. fda.govuoa.gr
Following oral administration, this compound is rapidly absorbed and localizes primarily in the brush border of the small intestine, its main site of action. nih.govoup.comoup.com This localization at the intestinal wall allows it to effectively inhibit cholesterol absorption. oup.comoup.com The compound undergoes extensive first-pass metabolism in the intestine. geneesmiddeleninformatiebank.nl
After absorption and metabolism, both this compound and its glucuronide metabolite undergo enterohepatic recirculation, which ensures repeated delivery of the active compounds to the site of action and limits systemic exposure. oup.comoup.comoup.com The distribution of this compound is selective for the liver. geneesmiddeleninformatiebank.nl In rats, after oral administration, rosuvastatin (B1679574) (often co-administered with ezetimibe) showed an 8- to 25-fold enrichment in the liver due to selective uptake by active transport. geneesmiddeleninformatiebank.nl
The primary metabolic pathway for this compound in all evaluated animal species is glucuronide conjugation, which occurs in the small intestine and liver. fda.govfda.gov Minimal oxidative metabolism has been observed. fda.govfda.gov The major circulating metabolite is the pharmacologically active ezetimibe-glucuronide. fda.govfda.gov In fact, studies in rats have shown that the glucuronide metabolite is as potent as the parent drug in inhibiting cholesterol absorption. fda.govfda.gov
Species differences in the rate of ezetimibe (B1671841) glucuronidation have been observed. A study comparing intestinal microsomes from humans, mice, rats, dogs, and monkeys found significant variations in the metabolic rate. researchgate.netmdpi.com The maximum metabolic rate (Vmax) was highest in monkeys, followed by rats, mice, humans, and dogs. researchgate.netmdpi.com The intrinsic clearance (CLint) also showed an 8.17-fold difference among these species. researchgate.netmdpi.com
In dogs, a trace metabolite, the benzylic glucuronide of ezetimibe (SCH 488128), has been detected in plasma samples after oral administration. nih.govresearchgate.net In a study in dogs, this compound administration led to an increase in cholesterol concentration in the gallbladder bile. fda.govhres.ca
| Animal Model | Key Pharmacokinetic Findings | Reference |
| Rats | - Ezetimibe-glucuronide is as potent as the parent drug. - Enterohepatic recirculation is a key feature. - Selective distribution to the liver. | fda.govgeneesmiddeleninformatiebank.nlfda.gov |
| Dogs | - ED50 for cholesterol absorption inhibition is 7 µg/kg/day. - Increased cholesterol in gallbladder bile. - Trace amounts of benzylic glucuronide detected. | fda.govnih.govresearchgate.net |
| Monkeys | - Highest Vmax for ezetimibe glucuronidation among tested species. - ED50 for inhibiting plasma cholesterol rise is 0.5 µg/kg/day. | fda.govresearchgate.netmdpi.com |
| Mice | - ED50 for cholesterol absorption inhibition is 700 µg/kg/day. - Significant reduction in atherosclerotic plaques in ApoE knockout mice. | researchgate.netnih.gov |
Excretion Pathways in Animal Models (Biliary and Renal)
In animal models, this compound and its pharmacologically active glucuronide metabolite are primarily eliminated through biliary and renal pathways. fda.govhres.cafda.gov The predominant route of excretion is via the feces, with a smaller portion eliminated in the urine. nih.govnih.gov
Following oral administration, ezetimibe is rapidly absorbed and undergoes extensive glucuronidation in the small intestine and liver. fda.govhres.ca This process forms ezetimibe-glucuronide, the major drug-related compound found in plasma. fda.govfda.gov Both ezetimibe and its glucuronide are then excreted into the bile, leading to high concentrations in the intestinal lumen. nih.govportico.org This biliary excretion is a critical step in the drug's disposition.
Minimal oxidative metabolism of ezetimibe has been observed across all species evaluated. fda.govhres.cafda.gov The primary route of elimination for the parent drug and its active metabolite is through the feces, accounting for the majority of the administered dose. nih.govnih.gov Renal excretion plays a secondary role, with a smaller fraction of the drug and its metabolite being eliminated in the urine. nih.govnih.gov Studies in rats have also indicated that ezetimibe can be excreted in milk. hres.calabriva.com
Enterohepatic Recycling in Animal Systems
A key feature of the pharmacokinetics of this compound in animal models is its significant enterohepatic recycling. portico.orgahajournals.orgoup.com After being excreted into the bile and entering the intestinal lumen, both ezetimibe and its active glucuronide metabolite can be reabsorbed. nih.govportico.org
This recycling process effectively delivers the drug back to its site of action in the intestine, prolonging its pharmacological effect. portico.orgahajournals.orgoup.com The enterohepatic circulation is responsible for the long half-life of ezetimibe, which is approximately 22 hours in both ezetimibe and ezetimibe-glucuronide. fda.govfda.govnih.gov This recycling mechanism ensures sustained high concentrations of the active drug at the intestinal brush border, where it inhibits cholesterol absorption. portico.org The glucuronide metabolite is even more potent in inhibiting cholesterol transport than the parent compound. portico.org
Pharmacodynamic Assessments in Animal Models
Impact on Lipid Profiles (e.g., LDL-C, Triglycerides, HDL) in Hypercholesterolemic Animal Models
Preclinical studies in various hypercholesterolemic animal models have consistently demonstrated the beneficial effects of this compound on lipid profiles. ahajournals.orgoup.comdiabetesjournals.org
In hypercholesterolemic hamsters, ezetimibe normalized high-fat diet-induced increases in both cholesterol and triglycerides. diabetesjournals.orgnih.gov Specifically, it normalized very-low-density lipoprotein (VLDL) and intermediate-density lipoprotein (IDL) cholesterol and triglyceride levels, and significantly decreased low-density lipoprotein (LDL) cholesterol. diabetesjournals.orgnih.gov While ezetimibe also reduced high-density lipoprotein (HDL) cholesterol levels in these models, they remained above those of chow-fed controls. diabetesjournals.org
In ApoE knockout mice, a well-established model for atherosclerosis, ezetimibe significantly reduced total plasma cholesterol, primarily by decreasing chylomicron remnants and VLDL. ahajournals.org A notable finding in this model was a more than two-fold increase in HDL cholesterol levels. oup.com In cholesterol-fed rhesus monkeys, ezetimibe dose-dependently reduced plasma total cholesterol and LDL-C, without affecting HDL-C or triglyceride levels. oup.comresearchgate.net Similarly, in dogs fed a high-cholesterol diet, ezetimibe effectively inhibited the rise in plasma cholesterol. oup.com
The table below summarizes the effects of this compound on lipid profiles in different animal models.
| Animal Model | Diet | Key Findings on Lipid Profiles |
| Obese Hyperinsulinemic Hamsters | High-fat, high-cholesterol | Normalized VLDL+IDL cholesterol and triglycerides; significantly decreased LDL cholesterol. diabetesjournals.orgnih.gov |
| ApoE Knockout Mice | Western or low-fat | Reduced total plasma cholesterol (chylomicron remnant and VLDL fractions); more than doubled HDL cholesterol. ahajournals.orgoup.com |
| Rhesus Monkeys | High-cholesterol | Dose-dependently reduced total plasma cholesterol and LDL-C; no effect on HDL-C or triglycerides. oup.comresearchgate.net |
| Dogs | High-cholesterol | Inhibited the rise in plasma cholesterol. oup.com |
| Rats | High-cholesterol, cholic acid | Dose-dependently decreased diet-induced hypercholesterolemia. nih.gov |
| SR-BI/apoE Double Knockout Mice | Standard chow | Significantly reduced IDL/LDL-sized lipoprotein cholesterol. nih.gov |
Effects on Atherosclerotic Plaque Formation in Susceptible Animal Models
This compound has demonstrated significant anti-atherosclerotic effects in several animal models susceptible to plaque formation. oup.comnih.gov
In ApoE knockout mice, which develop premature atherosclerosis, ezetimibe has been shown to consistently and significantly inhibit the development of atherosclerotic lesions. ahajournals.orgnih.govsnmjournals.org This effect has been observed with various diets, including high-fat Western, low-fat cholesterol, and cholesterol-free diets. ahajournals.org Studies have reported reductions in aortic atherosclerosis ranging from 47% to 87% and a 97% reduction in carotid artery atherosclerosis in this model. oup.com Furthermore, in ApoE knockout mice fed a Paigen diet, ezetimibe reduced atherosclerotic plaque formation in the aortic root by 73%. snmjournals.orgresearchgate.net
In rabbit models of atherosclerosis induced by a combination of endothelial injury and an atherogenic diet, ezetimibe reduced the intima/media ratio and decreased macrophage content within the atherosclerotic lesions. nih.gov It also reduced the expression of monocyte chemoattractant protein-1 (MCP-1), a key inflammatory marker in plaque development. nih.gov
Studies in sr-b1(-/-)/apoE(-/-) double knockout mice, which exhibit features common to human coronary heart disease, showed that ezetimibe significantly reduced aortic sinus plaque by 57% and coronary arterial occlusion by 68%. nih.govresearchgate.net The effects of ezetimibe on reducing atherosclerosis have also been observed in ldlr(-/-)/apoE(-/-) double knockout mice, indicating that its action is independent of functional LDL receptors. nih.govresearchgate.net
The table below summarizes the effects of this compound on atherosclerotic plaque formation in different animal models.
| Animal Model | Key Findings on Atherosclerosis |
| ApoE Knockout Mice | Inhibited development of atherosclerosis on various diets. ahajournals.orgnih.gov Reduced aortic atherosclerosis by 47-87% and carotid atherosclerosis by 97%. oup.com Reduced aortic root plaque by 73%. snmjournals.orgresearchgate.net |
| Rabbit Model | Reduced intima/media ratio and macrophage content in lesions. nih.gov Decreased MCP-1 expression in plaques. nih.gov |
| sr-b1(-/-)/apoE(-/-) Double Knockout Mice | Reduced aortic sinus plaque by 57% and coronary arterial occlusion by 68%. nih.govresearchgate.net |
| ldlr(-/-)/apoE(-/-) Double Knockout Mice | Reduced plasma cholesterol and atherosclerosis, independent of functional LDL receptors. nih.govresearchgate.net |
Evaluation in Animal Models of Sitosterolemia
While direct animal model studies for sitosterolemia with this compound are not extensively detailed in the provided context, the mechanism of action of ezetimibe strongly suggests its efficacy in this condition. Sitosterolemia is a rare genetic disorder characterized by the hyperabsorption of dietary sterols, including plant sterols like sitosterol (B1666911) and campesterol (B1663852). nih.govnih.gov
Ezetimibe's primary function is to inhibit the intestinal absorption of cholesterol and other sterols. nih.govoup.com Preclinical studies have shown that ezetimibe inhibits the absorption of radiolabeled cholesterol without affecting the absorption of other lipids. hres.ca This non-specific inhibition of sterol absorption is the basis for its use in sitosterolemia. By blocking the intestinal uptake of plant sterols, ezetimibe is expected to lower their plasma concentrations. nih.govresearchgate.netmdpi.com Clinical studies in humans with sitosterolemia have confirmed this, showing significant reductions in plasma sitosterol and campesterol levels with ezetimibe treatment. nih.govresearchgate.net
Mechanistic Anti-Cancer Research in Xenograft and Other Animal Models
Emerging preclinical research suggests that this compound may possess anti-cancer properties, which have been investigated in various xenograft and animal models. nih.govnih.gov The proposed mechanisms are multifaceted and include anti-angiogenesis, induction of apoptosis, and inhibition of key signaling pathways. nih.govdovepress.com
In a hepatocellular carcinoma (HCC) xenograft mouse model using HepG2 cells, ezetimibe demonstrated dose-dependent anti-tumor effects. mdpi.com Mechanistically, it was found to induce excessive reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress, leading to a form of cell death called paraptosis. mdpi.com This was associated with the activation of the MAPK signaling pathway and inhibition of the mTOR signaling pathway, mediated through the targeting of the Niemann-Pick C1-like 1 (NPC1L1) protein. mdpi.com
In a hypercholesterolemic urinary bladder cancer mouse model, ezetimibe suppressed serum lipids and decreased the percentage of cancer cells and cancer stemness markers. nih.gov This suggests that by controlling hypercholesterolemia, ezetimibe can inhibit cancer progression. nih.gov
In silico studies have suggested that ezetimibe may directly interact with proteins involved in cancer progression, such as Mdm2, a negative regulator of the p53 tumor suppressor. mdpi.com Docking studies indicate that ezetimibe could bind to the p53 binding domain of Mdm2, potentially stabilizing p53 and promoting its tumor-suppressive functions. mdpi.com
The table below summarizes the findings from mechanistic anti-cancer research on this compound in animal models.
| Animal Model/System | Cancer Type | Key Mechanistic Findings |
| Hepatocellular Carcinoma (HCC) Xenograft Mice | Hepatocellular Carcinoma | Induced paraptosis via ROS generation and ER stress; activated MAPK and inhibited mTOR signaling by targeting NPC1L1. mdpi.com |
| Hypercholesterolemic Urinary Bladder Cancer Mice | Urinary Bladder Cancer | Suppressed serum lipids; decreased cancer cells and cancer stemness markers. nih.gov |
| Colitis-Associated Colorectal Tumor Model | Colorectal Cancer | NPC1L1 knockout mice developed fewer tumors, suggesting a role for the ezetimibe target in this cancer. mdpi.com |
| In silico (Docking Studies) | General Cancer | Ezetimibe shows potential to bind to the Mdm2-p53 binding domain, suggesting a role in p53 pathway modulation. mdpi.com |
Structure Activity Relationship Sar and Rational Design of 3 R Ezetimibe Analogs
Identification of Essential Pharmacophoric Elements
The foundational structure of (3'R)-Ezetimibe contains several key pharmacophoric elements that are crucial for its cholesterol absorption inhibition activity. mdpi.comresearchgate.net SAR studies have consistently identified the 2-azetidinone (β-lactam) ring as a mandatory structural feature. researchgate.netnih.gov This core heterocycle serves as the central scaffold for the molecule.
Key elements required for significant activity include:
A 2-azetidinone ring : This four-membered lactam is considered essential for the compound's biological function. mdpi.com
An N-aryl group : The substituent at the N-1 position of the azetidinone ring is typically an aryl group, such as an N-phenyl or N-benzyl group. mdpi.comnih.gov This position is tolerant to a variety of substitutions. nih.gov
A C-3 side chain : An oxygenated functional group located three carbon atoms away from the azetidinone ring at the C-3 position is a requirement. mdpi.comnih.gov The optimal configuration for this side chain involves a three-atom linker bearing a pendent aryl group. nih.gov
A C-4 aryl substituent : An aromatic group at the C-4 position is necessary, with a polar moiety in the para position, such as a p-hydroxyl or p-methoxyphenyl group, being optimal for activity. mdpi.comnih.gov Furthermore, isomers with an S stereochemistry at the C-4 carbon exhibit greater activity than those with an R configuration. mdpi.comnih.gov In contrast, the stereochemistry at C-3 (S or R) does not significantly impact activity, with both isomers showing comparable effects. mdpi.comnih.gov
Systematic Structural Modifications and Their Impact on Activity
Building upon the identified pharmacophore, researchers have systematically modified various parts of the this compound structure to probe the SAR and develop new analogs.
Modifications of the Azetidinone Ring
The 2-azetidinone ring is a critical component for the activity of ezetimibe (B1671841) analogs. nih.gov Its structural integrity is paramount, and most modifications focus on the substituents rather than altering the core ring itself. However, some studies have explored substitutions directly on the β-lactam ring. For instance, the development of a 3-fluoroazetidinone analog demonstrated that substitution at the C-3 position of the ring is a viable strategy for creating new candidate compounds. rsc.org This indicates that while the four-membered ring is essential, it can be functionalized to potentially modulate activity. rsc.org
Alterations to Side Chains and Aromatic Substituents
Extensive modifications have been made to the side chains and aromatic rings attached to the azetidinone core to investigate their influence on inhibitory activity.
C-3 Side Chain : To explore the effect of polarity on the C-3 side chain, analogs have been synthesized with an amide group introduced into the three-carbon linker. nih.gov Another modification involved incorporating an electron-deficient pyridine (B92270) ring and an ester group into this side chain. nih.govresearchgate.net Preclinical evaluation of these derivatives showed that the amide group in the C-3 side chain was not critical for cholesterol absorption inhibition activity, and a pendent aryl group remained a requirement. nih.gov
N-1 Aromatic Ring : The N-aryl ring is known to tolerate a wide array of substitutions, allowing for significant chemical exploration at this position. nih.gov
C-4 Aromatic Ring : The C-4 aryl residue is required for activity and is optimally substituted with a polar group at the para position. nih.gov A p-hydroxyl or p-methoxyphenyl group is considered preferable for maintaining high activity. mdpi.comnih.gov
Synthesis and Preclinical Evaluation of Novel Derivatives
The rational design of ezetimibe analogs has led to the synthesis and preclinical testing of numerous new compounds. For example, eight new derivatives of 2-azetidinone were synthesized to investigate SAR, all of which were enantiomerically pure. nih.gov These analogs featured modifications such as the introduction of an amide group or an electron-deficient pyridine ring into the C-3 side chain. nih.gov
These novel compounds were evaluated for their ability to inhibit cholesterol absorption in hamsters. nih.gov Most of the synthesized derivatives demonstrated comparable effects to the parent compound in lowering total serum cholesterol levels. nih.govresearchgate.net Interestingly, some analogs containing a nicotinic acid moiety were found to markedly raise high-density lipoprotein cholesterol (HDL-C) levels, an effect considered beneficial for preventing coronary heart disease. nih.gov In another study, six new amide ezetimibe analogs were synthesized from trans-3-amino-(3R,4R)-β-lactam. nih.gov These compounds showed significant inhibition of cholesterol uptake in human Niemann-Pick C1-Like 1 (hNPC1L1) expressing cell lines and were found to reduce cholesterol concentrations in the liver and small intestine of mice, confirming their activity as cholesterol absorption inhibitors in vitro and in vivo. nih.gov
| Modification | Test System | Key Finding | Reference |
|---|---|---|---|
| Amide group in C-3 side chain | Hamsters | Comparable total cholesterol lowering; amide group not critical for activity. | nih.gov |
| Pyridine ring (nicotinic acid) in C-3 side chain | Hamsters | Comparable total cholesterol lowering; significant increase in HDL-C. | nih.gov |
| Amide analogs from trans-3-amino-β-lactam | Mice and hNPC1L1 cell lines | Significant cholesterol uptake inhibition; reduced cholesterol in liver and small intestine. | nih.gov |
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based drug design strategies have been instrumental in the development of novel this compound analogs.
Ligand-based drug design (LBDD) focuses on a set of known molecules that bind to a target receptor. mdpi.comnih.gov This approach was used to analyze the essential pharmacophoric groups of ezetimibe and design new ligands. mdpi.comnih.gov By comparing the spatial arrangement of key features of known active compounds, researchers can design new molecules that are more likely to bind to the target protein, Niemann-Pick C1-Like 1 (NPC1L1). mdpi.comresearchgate.net This method does not require the 3D structure of the receptor protein. mdpi.com One such study used the PharmaGist web server to identify which substituents on the azetidinone ring would result in a molecule with a similar pharmacophore to ezetimibe. mdpi.com
Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein to design and screen potential ligands. nih.gov This approach involves molecular docking simulations to evaluate how well different molecules fit into the binding site of the target protein. nih.gov Ezetimibe itself was identified as a potential binder to other protein targets, such as the β-estrogen receptor, through molecular docking screenings of FDA-approved drugs in drug repositioning studies. mdpi.com The design of a potential dual inhibitor of cholesterol absorption and synthesis was conceived by conjugating the β-lactam pharmacophore of ezetimibe with the δ-lactone pharmacophore of statins, representing a conceptual merger based on structural knowledge of both drug classes. researchgate.net
These computational approaches, often combined with chemical synthesis and biological evaluation, provide a powerful platform for discovering and optimizing new cholesterol absorption inhibitors based on the this compound scaffold. nih.gov
Metabolism and Disposition Research of 3 R Ezetimibe and Its Metabolites
Characterization of Glucuronidation Pathways
Glucuronidation is the primary metabolic pathway for (3'R)-Ezetimibe, converting it into its main active metabolite, ezetimibe-glucuronide (B19564). drugbank.comresearchgate.nettexas.gov This process, occurring in the small intestine and liver, is crucial for the drug's efficacy. drugbank.comoup.com
Identification of UDP-Glucuronosyltransferase (UGT) Isoforms (In Vitro Studies)
In vitro studies using human liver and intestinal microsomes, as well as recombinant human UGT enzymes, have identified the specific UGT isoforms responsible for the glucuronidation of this compound. nih.gov The primary metabolite formed is the phenolic glucuronide, SCH 60663. nih.govresearchgate.net
Key findings from these studies indicate that:
UGT1A1, UGT1A3, and UGT2B15 are the main isoforms responsible for the formation of the pharmacologically active phenolic glucuronide of ezetimibe (B1671841) (ezetimibe-glucuronide). nih.govresearchgate.netpharmgkb.org
Human jejunum microsomes can produce both the phenolic glucuronide (SCH 60663) and a benzylic glucuronide (SCH 488128). drugbank.comnih.govcapes.gov.br
UGT2B7 is exclusively responsible for forming the benzylic glucuronide (SCH 488128), which is a minor metabolite. nih.govresearchgate.netpharmgkb.org
Kinetic studies with recombinant UGT1A1 and UGT1A3 revealed apparent Km values for the formation of SCH 60663 to be 64.3 µM and 41.7 µM, respectively.
Species-Specific Differences in Glucuronidation Mechanisms
Significant interspecies differences in the rate of ezetimibe glucuronidation have been observed in intestinal microsomes from humans, mice, rats, dogs, and monkeys. mdpi.comresearchgate.net These variations are attributed to species-specific differences in the expression and activity of UGT enzymes. researchgate.netmdpi.com
A comparative study of ezetimibe glucuronidation kinetics in intestinal microsomes across different species yielded the following results:
| Species | Vmax (nmol/mg/min) | Km (µM) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Human | 1.90 ± 0.08 | 1.33 ± 0.36 | 1.43 ± 0.01 |
| Monkey | 3.87 ± 0.22 | 8.01 ± 1.60 | 0.47 ± 0.02 |
| Rat | 2.40 ± 0.148 | Not specified | Not specified |
| Mouse | 2.23 ± 0.10 | Not specified | Not specified |
| Dog | 1.19 ± 0.06 | Not specified | Not specified |
The intrinsic clearance (CLint) showed an 8.17-fold difference among the species, with the order being mouse > dog > human > rat = monkey. researchgate.net The metabolic rate was highest in mouse intestinal microsomes and slowest in dog intestinal microsomes. mdpi.com These differences underscore the importance of considering species-specific metabolic profiles in preclinical studies.
Investigation of Phase I Metabolic Pathways (e.g., Oxidation)
While glucuronidation is the major metabolic route, this compound can also undergo minimal Phase I oxidative metabolism. texas.govfda.gov This is not a significant pathway and does not involve cytochrome P450 enzymes to a large extent, which contributes to a low potential for drug-drug interactions. oup.comresearchgate.net A minor oxidative metabolite, formed by the oxidation of the benzylic hydroxyl group, has been identified. drugbank.com Human jejunum microsomes have been shown to produce a trace amount of a benzylic glucuronide metabolite (SCH 488128). drugbank.com
Role of Active Metabolites (e.g., Ezetimibe-Glucuronide) in Biological Activity
The primary metabolite, ezetimibe-glucuronide (also known as SCH 60663), is not only a product of detoxification but is also pharmacologically active. researchgate.netmedchemexpress.comcymitquimica.com In fact, ezetimibe-glucuronide is considered to be more potent than the parent compound, this compound, in inhibiting cholesterol absorption. oup.commdpi.com
Following oral administration, ezetimibe is rapidly converted to ezetimibe-glucuronide in the intestine and liver. clevelandclinicmeded.com This active metabolite accounts for 80-90% of the total drug concentration in plasma. drugbank.comfda.gov The higher potency of the glucuronide is likely due to its more avid localization to the intestine, the site of action. oup.com The in vivo activity of ezetimibe in various species correlates with the binding affinity of its glucuronide metabolite to the Niemann-Pick C1 Like-1 (NPC1L1) protein, its molecular target. nih.gov
Transport Mechanisms of this compound and Metabolites Across Biological Membranes (In Vitro/Preclinical)
The disposition and enterohepatic circulation of this compound and its glucuronide metabolite are significantly influenced by various transport proteins. pharmgkb.orgmdpi.comnih.gov
In vitro and preclinical studies have identified several key transporters:
Hepatic Uptake: Ezetimibe-glucuronide is a substrate for the hepatic uptake transporters OATP1B1 and SLCO2B1 . pharmgkb.org The uptake of ezetimibe itself into rat hepatocytes appears to occur via passive diffusion, while the uptake of ezetimibe-glucuronide is an active process. mdpi.com
Efflux from Intestine and Liver: The transporters ABCC2 (MRP2) , ABCC3 (MRP3) , and ABCG2 (BCRP) play a crucial role in the efflux of ezetimibe-glucuronide from both the intestine and liver, contributing to its enterohepatic circulation. pharmgkb.orgnih.gov Studies in mice have shown that the biliary excretion of ezetimibe-glucuronide is significantly reduced in the absence of these transporters. nih.gov The elimination of ezetimibe from the intestinal absorption compartment is also dependent on ABCB1 (P-glycoprotein) . pharmgkb.org
Enterohepatic Recirculation: The interplay of these uptake and efflux transporters facilitates the efficient enterohepatic recycling of ezetimibe and its active glucuronide metabolite. pharmgkb.orgclevelandclinicmeded.comnih.gov This recycling process ensures repeated delivery of the active compound to its site of action in the small intestine and contributes to its long half-life. oup.commdpi.com
Analytical Methodologies for Research on 3 R Ezetimibe
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic methods are the cornerstone of quantitative analysis and purity evaluation for (3'R)-Ezetimibe, providing the means to separate the active compound from impurities and formulation components.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the routine analysis of this compound in both bulk drug substance and pharmaceutical formulations. derpharmachemica.comajpaonline.comresearchgate.net The development of a robust and reliable HPLC method involves the careful optimization of several parameters to ensure accuracy, precision, and specificity.
A variety of HPLC methods have been developed, often employing reversed-phase chromatography with C8 or C18 columns. derpharmachemica.comresearchgate.netresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or ortho-phosphoric acid) and an organic solvent like acetonitrile (B52724). derpharmachemica.comakjournals.com Detection is commonly performed using a UV detector, with the wavelength set at the absorption maximum of Ezetimibe (B1671841), which is approximately 232 nm. akjournals.comijper.orgresearchgate.net
Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. ajpaonline.comhumanjournals.com Key validation parameters include:
Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and excipients. ijper.orgamazonaws.com
Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. ajpaonline.comresearchgate.net For instance, one method showed linearity in the concentration range of 0.5 to 50 µg/ml. researchgate.net Another reported a linear range of 1-10 µg/ml. researchgate.net
Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), ensuring consistent results. ijper.orghumanjournals.com
Accuracy: Determined by recovery studies, where a known amount of the standard drug is added to a sample and the recovery percentage is calculated. ajpaonline.comijper.org Recoveries for Ezetimibe are typically expected to be within 98-102%. ajpaonline.com
Robustness: The method's performance is evaluated by making small, deliberate variations in method parameters like flow rate and mobile phase composition. derpharmachemica.comajpaonline.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. akjournals.comhumanjournals.com
Interactive Data Table: Example of HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | Zorbax SB C18 (250mm x 4.6mm), 5 µm | derpharmachemica.com |
| Mobile Phase | 0.02N ortho phosphoric acid: acetonitrile (20:80 v/v) | derpharmachemica.com |
| Flow Rate | 1 ml/min | derpharmachemica.com |
| Detection | UV at 232 nm | derpharmachemica.com |
| Retention Time | ~3.5 min | researchgate.net |
| Linearity Range | 1-10 µg/ml | researchgate.net |
For the analysis of this compound at very low concentrations (trace analysis) and for the identification of its metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govresearchgate.net This technique is particularly valuable in pharmacokinetic studies where drug and metabolite concentrations in biological matrices like plasma, urine, and feces are determined. nih.govmdpi.com
In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized, and the mass spectrometer detects specific precursor and product ions. nih.govresearchgate.net Ezetimibe is often analyzed in the negative ion mode. nih.govglobalresearchonline.net For instance, a common mass transition monitored for ezetimibe is m/z 408 -> 271. nih.gov
The development of LC-MS/MS methods involves optimizing the ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and the mass spectrometric parameters for maximum sensitivity. nih.govresearchgate.netglobalresearchonline.net Sample preparation is also a critical step, often involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. researchgate.netglobalresearchonline.net
LC-MS/MS has been instrumental in identifying and quantifying metabolites of Ezetimibe, such as Ezetimibe-glucuronide (B19564), which is a major metabolite. nih.govpreprints.org Some methods have been developed for the simultaneous determination of Ezetimibe and its metabolites in a single run. researchgate.netmdpi.compreprints.org
Interactive Data Table: LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Chromatography | XTerra MS, C18, 2.1 mm x 100 mm, 3.5 µm | nih.gov |
| Mobile Phase | Acetonitrile/water (60/40, v/v) | nih.gov |
| Ionization | APCI, Negative Ion Mode | nih.gov |
| Mass Transition | m/z 408 -> 271 | nih.gov |
| Internal Standard | 4-hydroxychalcone | nih.gov |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples
Spectroscopic Methods for Characterization (e.g., UV-Vis, FTIR, Raman)
Spectroscopic techniques are indispensable for the structural characterization of this compound.
UV-Visible (UV-Vis) Spectroscopy: This technique is primarily used for quantitative analysis and to determine the wavelength of maximum absorbance (λmax) for HPLC detection. Ezetimibe exhibits a λmax around 232-233 nm, which is attributed to its chromophoric groups. akjournals.comijper.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the Ezetimibe molecule. permegear.comtandfonline.com The FTIR spectrum of Ezetimibe shows characteristic absorption bands corresponding to its various functional groups, which can be used to confirm its identity and to study potential interactions with other substances in a formulation. permegear.comscielo.br For example, the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic C-H stretching vibrations can be identified. scielo.bracs.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the solid-state properties of Ezetimibe, such as polymorphism. researchgate.netnih.gov It has been used to differentiate between the anhydrous and hydrated forms of Ezetimibe. nih.gov The Raman spectrum of Ezetimibe shows strong bands corresponding to C=O stretching, C-N stretching, and O-H in-plane bending. researchgate.net
Chiral Separation and Enantiomeric Purity Analysis
This compound is a chiral molecule, and its therapeutic activity is specific to one enantiomer. Therefore, it is crucial to have analytical methods capable of separating the desired (3'R, 4S) enantiomer from its undesired stereoisomers. scirp.orgoup.com
Chiral HPLC is the most common technique for enantiomeric purity analysis. scirp.orgsemanticscholar.orgresearchgate.net These methods typically employ a chiral stationary phase (CSP) that can differentiate between the enantiomers. scirp.orgsemanticscholar.org Amylose-based and cellulose-based chiral columns are frequently used. scirp.orgoup.comscirp.org Normal phase chromatography is often preferred for chiral separations of Ezetimibe. scirp.orgsemanticscholar.org
A developed normal phase HPLC method utilized a Chiralpak AS-H column with a mobile phase of n-Hexane, ethanol, 2-Propanol, and Trifluoroacetic acid (84:12:4:0.1 v/v/v/v), achieving a resolution greater than 2.0 between the enantiomers. scirp.org The limit of detection and quantification for the (R)-enantiomer were found to be 0.2 µg/mL and 0.5 µg/mL, respectively. scirp.orgresearchgate.net
Supercritical Fluid Chromatography (SFC) has also been employed for the chiral separation of Ezetimibe enantiomers, offering a rapid and efficient alternative to HPLC. scirp.orgmagtechjournal.com
Interactive Data Table: Chiral HPLC Method for Ezetimibe Enantiomers
| Parameter | Condition | Reference |
| Column | Chiralpak AS-H (250 × 4.6 mm, 5 µm) | scirp.org |
| Mobile Phase | n-Hexane:Ethanol:2-Propanol:Trifluoroacetic acid (84:12:4:0.1 v/v) | scirp.org |
| Flow Rate | 1.0 mL/min | scirp.org |
| Detection | 230 nm | scirp.org |
| Resolution | > 2.0 | scirp.org |
Methodologies for Impurity Profiling and Degradation Product Analysis in Research Batches
The identification and quantification of impurities and degradation products are critical for ensuring the quality and stability of this compound. Stability-indicating analytical methods are developed to separate the drug from its potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. derpharmachemica.comajol.infonih.gov
Forced degradation studies are conducted to generate potential degradation products. ajol.infotandfonline.comindexcopernicus.com Ezetimibe has been found to be particularly susceptible to degradation under alkaline and acidic hydrolytic conditions. ajol.infonih.govtandfonline.comindexcopernicus.com
RP-HPLC is a widely used technique for impurity profiling. derpharmachemica.comijpsr.com The methods are designed to separate all known impurities and degradation products from the main Ezetimibe peak. researchgate.netijpsr.com The structures of these impurities and degradation products are often elucidated using LC-MS/MS, which provides molecular weight and fragmentation information. tandfonline.comnih.gov
For example, a stability-indicating HPLC method was developed that could separate Ezetimibe from degradation products formed under various stress conditions, with the parent compound eluting at approximately 3.5 minutes in a total run time of about 6 minutes. researchgate.net Another study identified four degradation products under acidic and basic conditions using LC-MS/MS. tandfonline.com
Computational and Theoretical Studies of 3 R Ezetimibe
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the binding of (3'R)-Ezetimibe to its molecular targets. While its primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which it inhibits to reduce cholesterol absorption, docking studies have also explored its interactions with other proteins, revealing potential secondary mechanisms or applications. mdpi.comhres.ca
Molecular dynamics (MD) simulations further refine these findings by simulating the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. nih.govsemanticscholar.org
Detailed Research Findings:
Interaction with Mdm2: In silico studies have shown that this compound can bind to the p53 binding domain of Murine double minute 2 (Mdm2), a negative regulator of the p53 tumor suppressor. nih.govmdpi.com Molecular docking calculations revealed a strong binding affinity, with a docking score of -7.919 kcal/mol, which was more favorable than that of nutlin-3a (B1683890) (-6.359 kcal/mol), a known Mdm2 inhibitor. nih.gov This suggests a potential for this compound in cancer therapeutics by targeting pathways that overexpress Mdm2. nih.gov
Interaction with RoxS: Molecular docking and dynamics simulations were used to screen for potential inhibitors of RoxS, a protein target in antimicrobial research. This compound was identified as a candidate. semanticscholar.org MD simulations indicated that the complex formed between this compound and RoxS was stable, with the root mean square deviation (RMSD) of the protein and ligand remaining within 3 Å. semanticscholar.org The interactions were stabilized by hydrogen bonds and water-bridged interactions with residues such as VAL33, SER96, and THR100 throughout the simulation. semanticscholar.org
Interaction with Interleukin-1 Beta Convertase: To investigate its potential anticancer properties, molecular docking was performed to study the interaction of this compound with Interleukin-1 Beta Convertase. The results demonstrated good interaction through multiple hydrogen bonds, a covalent bond, and hydrophobic interactions. nih.gov
Inclusion Complexes with Cyclodextrins: Molecular docking has been employed to understand the formation of inclusion complexes between this compound and various cyclodextrins, which are used to enhance its poor aqueous solubility. mdpi.comresearchgate.net These simulations confirmed that this compound is included within the cyclodextrin (B1172386) cavity, and the stability of these complexes is driven by hydrogen bond formation. The calculated binding energies from these simulations correlated well with experimental solubility data. mdpi.comresearchgate.net
| Target Protein | Docking Score / Binding Energy | Key Interacting Residues | Simulation Method | Reference |
| Mdm2 | -7.919 kcal/mol | Not specified | Molecular Docking | nih.gov |
| RoxS | Not specified | VAL33, SER96, THR100 | Molecular Dynamics | semanticscholar.org |
| Interleukin-1 Beta Convertase | Not specified | Not specified | Molecular Docking | nih.gov |
| β-Cyclodextrin Derivatives | Large negative values | Oxygen atoms of hydroxyl groups | Molecular Docking | mdpi.com |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.gov DFT provides a reliable method for calculating the properties of polyatomic systems by focusing on the electron density. nih.govchembites.org Such studies on this compound have provided fundamental insights into its geometry, stability, and chemical behavior.
Detailed Research Findings:
Geometry Optimization and Stability: DFT calculations using the B3LYP functional with the 6-311G(d,p) basis set have been performed on monomeric, dimeric, and trimeric models of this compound. nih.gov The results showed that hydrogen bonding interactions play a crucial role in stabilizing the system, with the trimeric model providing a better correlation with experimental data than the monomer or dimer. nih.gov The binding energy for the trimer was calculated to be -21.47 kcal/mol, indicating significant stability. nih.gov
Cocrystal Analysis: A study on a cocrystal of this compound with L-proline used DFT with the B3LYP/6-311++G(d,p) basis set. nih.gov The calculations determined the optimized geometries and explored the hydrogen bonding between the two molecules. The binding energy for a 1:1 cocrystal was calculated as -12.82 kcal/mol, while a 1:2 model showed a binding energy of -27.59 kcal/mol, confirming the stability of the cocrystal structure. nih.gov
Electronic Properties and Reactivity: Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. For the this compound trimer, the HOMO-LUMO energy gap was found to be lower than that of the monomer, suggesting higher chemical reactivity for the aggregated form. nih.gov The trimer was also found to be a strong electrophile, as indicated by its electrophilicity index (ω = 2.5654 eV). nih.gov Natural Bond Orbital (NBO) analysis was used to examine hyperconjugation interactions, further explaining the molecule's stability. nih.govnih.gov
| System | Computational Method | Calculated Parameter | Value | Reference |
| This compound Dimer | DFT (B3LYP/6-311G(d,p)) | Binding Energy | -7.40 kcal/mol | nih.gov |
| This compound Trimer | DFT (B3LYP/6-311G(d,p)) | Binding Energy | -21.47 kcal/mol | nih.gov |
| This compound Trimer | DFT (B3LYP/6-311G(d,p)) | Electrophilicity Index (ω) | 2.5654 eV | nih.gov |
| This compound + L-proline (1:1) | DFT (B3LYP/6-311++G(d,p)) | Binding Energy | -12.82 kcal/mol | nih.gov |
| This compound + 2L-proline (1:2) | DFT (B3LYP/6-311++G(d,p)) | Binding Energy | -27.59 kcal/mol | nih.gov |
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule's biological activity. mdpi.comnih.gov By understanding the pharmacophore of this compound, researchers can design new analogues with potentially improved affinity for its target, NPC1L1. mdpi.com
Detailed Research Findings:
A ligand-based pharmacophore study was conducted on analogues of this compound to determine the key structural elements required for cholesterol-lowering activity. mdpi.comresearchgate.net The study focused on comparing the pharmacophoric groups of known active ligands with newly designed compounds. mdpi.com The essential features identified are crucial for binding to the NPC1L1 protein.
The key pharmacophoric requirements for this compound analogues were identified as follows: mdpi.com
An azetidinone ring: This β-lactam core is a required structural element.
N-phenyl or N-benzyl group at position 1: A substituent at this position is advisable, though a range of other groups are tolerated.
An oxygenated function at position 3: A three-carbon chain with an oxygenated function attached to position 3 of the azetidinone ring is required. There is no significant stereochemical preference at this asymmetric center.
A substituent at position 4: An aromatic function at this position is important for activity.
This pharmacophore model serves as a guideline for the synthesis of new derivatives, helping to predict which modifications on the azetidinone-2-one ring are likely to result in compounds that bind effectively to NPC1L1. mdpi.com
In Silico Pharmacokinetic Predictions and Molecular Property Analysis Relevant to Disposition
In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govanncaserep.com These predictions help to identify potential liabilities and guide the optimization of lead compounds. For this compound, computational tools have been used to analyze its physicochemical and pharmacokinetic properties, which are critical for its disposition in the body. nih.gov
Detailed Research Findings:
Physicochemical Properties: Computational analysis of this compound has provided key data on its molecular properties. It has a molecular weight of 409.433 g/mol . mdpi.com Studies have calculated its lipophilicity (cLogP) to be around 4.33, which is comparable to other drugs like nutlin-3a. mdpi.com The topological polar surface area (TPSA), an indicator of a molecule's ability to permeate cell membranes, has been calculated for various analogues, with values generally falling within the acceptable limit for good intestinal absorption (≤140 Ų). mdpi.com
ADME Predictions: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies for this compound have been conducted using platforms like SwissADME and ADMETSAR. nih.gov These studies predict good passive gastrointestinal absorption. mdpi.com Following oral administration, this compound is rapidly absorbed and extensively metabolized, primarily through glucuronide conjugation in the liver and small intestine. nih.govwikipedia.org The main metabolite, ezetimibe-glucuronide (B19564), is pharmacologically active. hres.caresearchgate.net The disposition of this compound involves significant enterohepatic recycling, leading to a long half-life of about 22 hours. hres.ca Excretion occurs mainly through feces (approximately 78%) and to a lesser extent in urine (approximately 11%). wikipedia.orgresearchgate.net The parent drug is the major component found in feces. researchgate.netresearchgate.net
| Property | Predicted/Calculated Value | Relevance to Disposition | Reference |
| Molecular Weight | 409.433 g/mol | Influences diffusion and transport properties | mdpi.com |
| cLogP | 4.33 | Indicates high lipophilicity, affecting membrane permeability and distribution | mdpi.com |
| Topological Polar Surface Area (TPSA) | 57.23–77.46 Ų (for analogues) | Predicts intestinal absorption and cell permeability | mdpi.com |
| Water Solubility | Low | Affects absorption; necessitates formulation strategies like inclusion complexes | mdpi.comwikipedia.org |
| Gastrointestinal Absorption | Predicted to be good | A key factor for an orally administered drug | mdpi.com |
| Plasma Protein Binding | >90% | Affects the free fraction of the drug available for pharmacological activity and clearance | mdpi.comwikipedia.org |
| Primary Metabolism Pathway | Glucuronidation | Forms an active metabolite and influences drug clearance and enterohepatic recycling | nih.govwikipedia.orgresearchgate.net |
Investigation of Drug Drug Interactions at the Preclinical and Mechanistic Levels
Impact on Cytochrome P450 Enzyme Activity (In Vitro)
Preclinical in vitro studies have consistently demonstrated that (3'R)-Ezetimibe has a low potential for clinically significant drug-drug interactions mediated by the cytochrome P450 (CYP) system. The compound's primary metabolic pathway is not oxidative metabolism via CYP enzymes, but rather glucuronidation in the intestine and liver to its pharmacologically active metabolite, ezetimibe-glucuronide (B19564). researchgate.netnih.govresearchgate.net
Research indicates that ezetimibe (B1671841) is neither a significant inhibitor nor an inducer of the major drug-metabolizing CYP isozymes. fda.govfda.gov Studies using a "cocktail" of probe drugs known to be metabolized by specific CYP enzymes (including CYP1A2, CYP2D6, CYP2C8/9, and CYP3A4) showed that ezetimibe did not significantly affect their metabolism. fda.govfda.govfda.gov This lack of interaction suggests that this compound is unlikely to alter the plasma concentrations of co-administered drugs that are substrates for these enzymes. fda.govoup.comoup.comtga.gov.au Furthermore, toxicity studies in mice showed that ezetimibe did not induce CYP450 drug-metabolizing enzymes. fda.govfda.gov
While some in vitro studies using human liver microsomes (HLM) suggested a potential for metabolism-dependent inhibition of CYP3A4, this effect is reportedly over-predicted compared to more physiologically relevant models. nih.gov In systems like human hepatocytes, the rapid glucuronidation of ezetimibe effectively prevents the CYP3A4 inhibition, representing a "glucuronidation-dependent protection" mechanism. nih.gov One source referred to a complex impact, describing ezetimibe as a metabolism-dependent inhibitor of CYP3A4, though most studies conclude there are no clinically significant interactions. nih.gov
| CYP Isozyme | Observed Effect (In Vitro) | Conclusion |
|---|---|---|
| CYP1A2 | No significant inhibition or induction observed in "cocktail" studies. fda.govfda.govfda.gov | Unlikely to affect metabolism of CYP1A2 substrates. tga.gov.au |
| CYP2C8/9 | No significant inhibition or induction observed in "cocktail" studies. fda.govfda.govfda.gov | Unlikely to affect metabolism of CYP2C8/9 substrates. tga.gov.au |
| CYP2D6 | No significant inhibition or induction observed in "cocktail" studies. fda.govfda.govfda.gov | Unlikely to affect metabolism of CYP2D6 substrates. tga.gov.au |
| CYP3A4 | No significant inhibition or induction observed in "cocktail" studies. fda.govfda.govfda.gov Some HLM studies suggest potential for metabolism-dependent inhibition, but this is mitigated by glucuronidation in hepatocytes. nih.gov | Clinically significant interactions with CYP3A4 substrates are considered unlikely. tga.gov.ausvelic.se |
Modulation of Drug Transporter Activity (e.g., Pgp, OATP1B1, OATP1B3, OAT3)
The interaction of this compound and its active glucuronide metabolite with drug transporters is a key determinant of its pharmacokinetics and potential for drug interactions. These interactions are central to the drug's extensive enterohepatic recirculation. nih.govnih.gov
P-glycoprotein (P-gp, ABCB1): In vitro studies have identified ezetimibe as both a substrate and an inhibitor of the efflux transporter P-gp. fda.govnih.gov Its glucuronide metabolite, however, demonstrates a low affinity for P-gp. nih.govresearchgate.netresearchgate.net The interaction with P-gp, located in the small intestine, can influence the disposition of ezetimibe. nih.govnih.gov
Organic Anion Transporting Polypeptides (OATPs): The pharmacologically active metabolite, ezetimibe-glucuronide, is a significant substrate and inhibitor of several hepatic uptake transporters, particularly OATP1B1 and OATP1B3. nih.govmdpi.comresearchgate.netcore.ac.uknih.gov
OATP1B1: Ezetimibe-glucuronide is accumulated in cells expressing OATP1B1. researchgate.netnih.gov This transporter plays a role in the hepatic uptake of the metabolite, which is a rate-limiting step in its enterohepatic circulation. researchgate.netnih.gov
OATP1B3: Studies suggest OATP1B3 is the major transporter involved in the hepatic uptake of ezetimibe-glucuronide, exhibiting a greater affinity for the metabolite compared to OATP1B1 and OATP2B1. mdpi.com
Inhibition: Ezetimibe-glucuronide is a potent inhibitor of OATP1B1, OATP1B3, and OATP2B1, with reported IC50 values in the sub-micromolar range. researchgate.netnih.govresearchgate.net The parent ezetimibe compound is a substantially less potent inhibitor. researchgate.netnih.gov
Other Transporters:
MRP2 (ABCC2): Ezetimibe-glucuronide is a high-affinity substrate for the efflux transporter MRP2, which contributes to its secretion back into the intestine. nih.govresearchgate.netnih.gov
OAT3: In vitro studies have shown that OAT3 is also involved in the transport of ezetimibe-glucuronide. mdpi.comresearchgate.net
| Transporter | Compound Form | Interaction Type | Key Finding (In Vitro) |
|---|---|---|---|
| P-gp (ABCB1) | Ezetimibe | Substrate & Inhibitor | Identified as a substrate and inhibitor in a hamster cell line. fda.gov Interacts with P-gp. nih.govresearchgate.net |
| MRP2 (ABCC2) | Ezetimibe-glucuronide | High-affinity Substrate | Confirmed as a high-affinity substrate in vesicle studies. nih.govresearchgate.netresearchgate.net |
| OATP1B1 | Ezetimibe-glucuronide | Substrate & Inhibitor | Accumulated in OATP1B1-expressing cells. researchgate.netnih.gov Potent inhibitor with IC50 ~0.14-0.26 µmol/L. researchgate.netnih.gov |
| OATP1B3 | Ezetimibe-glucuronide | Substrate & Inhibitor | Identified as the major hepatic uptake transporter. mdpi.com Potent inhibitor with IC50 ~0.14-0.26 µmol/L. researchgate.netnih.gov |
| OATP2B1 | Ezetimibe-glucuronide | Substrate & Inhibitor | Accumulated in OATP2B1-expressing cells. researchgate.netnih.gov Potent inhibitor with IC50 ~0.14-0.26 µmol/L. researchgate.netnih.gov |
| OAT3 | Ezetimibe-glucuronide | Substrate | Identified as a transporter for ezetimibe-glucuronide in transfected HEK293 cells. mdpi.comresearchgate.net |
Mechanistic Evaluation of Interactions with Other Lipid-Lowering Agents in Animal Models
Preclinical studies in various animal models have demonstrated a complementary and synergistic mechanistic interaction between this compound and HMG-CoA reductase inhibitors (statins). oup.comnih.govdrugbank.com
The mechanism of action of ezetimibe involves the inhibition of intestinal cholesterol absorption, which reduces the delivery of cholesterol to the liver. tandfonline.comahajournals.org This reduction in hepatic cholesterol stores leads to a compensatory upregulation of cholesterol synthesis in the liver. tandfonline.comahajournals.org Statins work by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. nih.gov Therefore, the co-administration of ezetimibe and a statin simultaneously targets two distinct pathways in cholesterol metabolism: absorption and synthesis. nih.govtandfonline.com
This dual mechanism leads to enhanced lipid-lowering effects compared to either agent alone.
In dogs , the co-administration of ezetimibe and lovastatin (B1675250) resulted in a synergistic reduction in plasma cholesterol to levels lower than those achieved with either drug as monotherapy. oup.comnih.govresearchgate.net
In Apolipoprotein E (ApoE) knockout mice , a model for atherosclerosis, ezetimibe treatment significantly reduced the formation of atherosclerotic plaques. nih.govahajournals.orgnih.gov
In a miniature pig model , combining ezetimibe with simvastatin (B1681759) led to a significant reduction of the ezetimibe-induced increase in hepatic cholesterol synthesis and a marked increase in hepatic LDL receptor expression. tandfonline.com This combination also decreased Apolipoprotein B-100 levels, which was attributed to both reduced VLDL production and enhanced LDL clearance. tandfonline.com
Pharmacokinetic interactions between ezetimibe and statins (or their active metabolites) were observed in toxicity studies involving rats, dogs, and rabbits . fda.govfda.gov
| Animal Model | Lipid-Lowering Agents | Observed Mechanistic Outcome |
|---|---|---|
| Dogs (Chow-fed) | Ezetimibe + Lovastatin | Synergistic reduction in plasma cholesterol levels. oup.comnih.govresearchgate.net |
| ApoE Knockout Mice | Ezetimibe | Inhibited cholesterol absorption, decreased VLDL and chylomicron remnants, and inhibited atherosclerosis progression. nih.govahajournals.orgnih.gov |
| Miniature Pigs | Ezetimibe + Simvastatin | Reduced compensatory hepatic cholesterol synthesis and significantly increased hepatic LDL receptor expression. tandfonline.com |
| Rats, Dogs, Rabbits | Ezetimibe + various HMG-CoA reductase inhibitors | Pharmacokinetic interactions observed in toxicity studies. fda.govfda.gov |
Stereochemistry and Chirality Research of 3 R Ezetimibe
Significance of the (3'R) Configuration for Biological Activity
The therapeutic efficacy of ezetimibe (B1671841) is intrinsically linked to its specific three-dimensional structure. The three chiral centers must possess the (3R, 4S, 3'S) configuration for optimal activity. fda.govoup.com Research has demonstrated that out of the eight possible stereoisomers, this specific arrangement confers the most potent inhibition of cholesterol absorption. oup.com
The interaction with its biological target, the Niemann-Pick C1-Like 1 (NPC1L1) protein located in the small intestine, is highly stereospecific. nih.govmdpi.com The (3R, 4S) configuration of the substituents on the β-lactam ring is crucial for correctly orienting the molecule within the binding pocket of the NPC1L1 protein. nih.govresearchgate.net The hydroxyl group on the C3 side chain, which has an (S) configuration, also plays a critical role in the molecule's activity. google.com Any deviation from this precise stereochemical makeup, such as the formation of its enantiomer or other diastereomers, can lead to a significant reduction or loss of pharmacological activity. In fact, the other stereoisomers are considered process-related impurities that must be controlled during manufacturing. rhhz.netresearchgate.net
Stereochemical Purity Challenges in Synthetic Pathways
The synthesis of enantiomerically pure ezetimibe is a considerable challenge for medicinal and process chemists due to the presence of three distinct chiral centers. newdrugapprovals.orgrhhz.net The primary difficulty lies in controlling the stereochemical outcome of key reactions to exclusively form the desired (3R, 4S, 3'S) isomer while preventing the formation of other diastereomers. researchgate.net
Several stereoisomers have been identified as significant process-related impurities that are often difficult to separate from the final active pharmaceutical ingredient (API). rhhz.net For instance, the reduction of a key ketone intermediate can yield a mixture of the desired (S)-alcohol and the undesired (R)-alcohol on the side chain, leading to the formation of the (3R,4S)-l-(4-fluorophenyl)-3-[(R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone diastereomer (often referred to as the R,R,S-diastereomer or iso-ezetimibe). newdrugapprovals.orggoogle.com This particular impurity is notoriously difficult to remove from the final product through standard purification techniques like crystallization. newdrugapprovals.orgrhhz.net
Another synthetic hurdle involves the potential for contamination in chiral starting materials. The use of (S)-4-phenyl-2-oxazolidinone as a chiral auxiliary is common in some synthetic routes; however, if this starting material is contaminated with its (R)-enantiomer, it can lead to the generation of a cascade of undesired stereoisomers in the final product. rhhz.net Ensuring the stereochemical integrity of all intermediates is therefore critical for producing high-purity ezetimibe. newdrugapprovals.org
| Impurity Designation | Stereochemical Configuration | Synthetic Challenge |
|---|---|---|
| (R,R,S)-"iso-ezetimibe" | (3R,4S)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | Forms during the non-selective reduction of a ketone precursor. It is very difficult to separate from the desired ezetimibe API. newdrugapprovals.orgrhhz.netgoogle.com |
| EZ-III | (3S,4R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | Potential by-product if the stereoselectivity of the core β-lactam formation is reversed. oup.com |
| EZ-IV | (3S,4R)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | Another potential diastereomeric impurity arising from a lack of complete stereocontrol during synthesis. oup.com |
Methods for Chiral Resolution and Enantiomeric Enrichment
Given the challenges in achieving perfect stereoselectivity during synthesis, robust analytical and preparative methods for separating stereoisomers are essential for both quality control and the potential enrichment of the desired enantiomer. Several chromatographic techniques have been successfully developed for this purpose.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for the analytical separation of ezetimibe's enantiomers and diastereomers. semanticscholar.orgjsmcentral.org Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have proven to be highly effective. For example, a Chiralpak AS-H column, which is an amylose-based CSP, can achieve baseline resolution between ezetimibe and its undesired enantiomer. semanticscholar.orgscirp.org
Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for both analytical and preparative-scale chiral separations of ezetimibe. scirp.orgscirp.org SFC offers advantages such as faster analysis times and reduced solvent consumption. Using a Chiralcel OD-H column with a mobile phase of supercritical carbon dioxide and an alcohol modifier, the (R)-enantiomer can be effectively isolated from the main drug substance. scirp.orgscirp.org
Beyond chromatography, enantiomeric enrichment can be pursued through other means. Biocatalysis, employing highly selective ketoreductase enzymes, offers a "green" and efficient alternative for the stereospecific reduction of ketone intermediates, significantly minimizing the formation of the problematic (R,R,S)-diastereomer from the outset. google.comgoogle.com Additionally, synthetic strategies are often designed to control chirality from the very beginning by using enantiomerically pure starting materials, thereby avoiding difficult resolution steps later in the process. google.com
| Technique | Chiral Stationary Phase (Column) | Typical Mobile Phase | Key Outcome |
|---|---|---|---|
| Normal Phase HPLC | Chiralpak AS-H (250 x 4.6 mm) | n-Hexane / Ethanol / 2-Propanol / Trifluoroacetic acid (84:12:4:0.1 v/v) | Achieved a resolution factor (Rs) of more than 2.0 between enantiomers. semanticscholar.orgscirp.org |
| Supercritical Fluid Chromatography (SFC) | Chiralcel OD-H (250 x 30 mm) | Supercritical CO₂ / 2-Propanol (85:15) | Successful baseline separation and preparative isolation of the (R)-enantiomer. scirp.orgscirp.org |
| Supercritical Fluid Chromatography (SFC) | Chiralcel OD (4.6 x 250 mm) | CO₂ / Methanol with 0.1% TFA & 0.1% TEA (90:10) | Effective separation of ezetimibe and its R-enantiomer for analytical purposes. bvsalud.org |
| Normal Phase HPLC | Chiralpak-ASH (150 x 4.6 mm) | Acetonitrile (B52724) / Methanol / Diethylamine / Formic acid (99:1.0:0.1:0.1 v/v) | Simultaneous separation of ezetimibe and tramadol (B15222) enantiomers. jsmcentral.org |
Advanced Formulation Research for Enhanced Dissolution and Research Delivery
Strategies for Improving Solubility and Dissolution Rate (e.g., Solid Dispersions, Liquisolid Compacts)
To address the poor water solubility of (3'R)-Ezetimibe, researchers have investigated various formulation strategies, with solid dispersions and liquisolid compacts emerging as prominent and effective approaches. ijpsr.comresearchgate.net
Solid Dispersions
Solid dispersion technology involves dispersing the drug in a solid matrix of a hydrophilic carrier. This technique has been shown to enhance the dissolution rate of this compound by reducing drug crystallinity and increasing the surface area available for dissolution. dissolutiontech.commdpi.com
Several studies have explored the use of different hydrophilic carriers for this compound solid dispersions. For instance, polyethylene (B3416737) glycols (PEGs), such as PEG 4000 and PEG 6000, have been utilized as carriers in combination with an adsorbent like lactose (B1674315) monohydrate. dissolutiontech.com Research demonstrated that these solid dispersions significantly improved the in vitro drug release compared to the pure drug. dissolutiontech.com The order of dissolution enhancement was found to be PEG 6000 > Gelucire 44/14 > PEG 4000. dissolutiontech.com Physicochemical characterization through Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) suggested a reduction in the crystallinity of this compound within these dispersions, contributing to the enhanced dissolution. dissolutiontech.com
Another study investigated the use of polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP/VA) in spray-dried solid dispersions. mdpi.com The results showed a significant improvement in the dissolution of this compound, with the amount of dissolved drug increasing with the polymer content. mdpi.com For example, a solid dispersion with 91% PVP/VA resulted in 95% of the drug dissolving within an hour, compared to only 27.2% for the crystalline drug alone. mdpi.com
The solvent evaporation method has also been employed to prepare solid dispersions of this compound with carriers like Soluplus. researchgate.net These formulations exhibited enhanced solubility and dissolution rates. researchgate.net Similarly, solid dispersions prepared with guar (B607891) gum as a disintegrating agent showed a nearly complete drug release within 12 minutes, a significant improvement over conventional tablets. researchgate.net
Interactive Data Table: Solid Dispersion Formulations for this compound
| Carrier(s) | Preparation Method | Key Findings | Reference |
| PEG 4000, PEG 6000, Gelucire 44/14, Lactose Monohydrate | Melt and Adsorption | Significant improvement in in vitro drug release; reduction in drug crystallinity. | dissolutiontech.com |
| PVP/VA | Spray Drying | Dissolution increased with polymer content; 95% drug release with 91% PVP/VA. | mdpi.com |
| Soluplus | Solvent Evaporation | Enhanced solubility and dissolution rate. | researchgate.net |
| Guar Gum | Solid Dispersion | Almost complete drug release within 12 minutes. | researchgate.net |
| PEG-4000, PEG-6000 | Solvent Evaporation and Fusion | Improved solubility and dissolution rate. | ujpronline.com |
Liquisolid Compacts
The liquisolid compact technique is another promising approach to enhance the dissolution of poorly water-soluble drugs like this compound. ijpsr.com This method involves dissolving the drug in a non-volatile liquid vehicle, which is then converted into a free-flowing and compressible powder by blending with a carrier and a coating material. ijpsr.com
Studies have successfully formulated this compound liquisolid tablets using various non-volatile solvents, carriers, and coating materials. ijpsr.comjournaljpri.com In one study, polyethylene glycol (PEG) 400 was used as the liquid vehicle, microcrystalline cellulose (B213188) (Avicel PH 102) as the carrier, and colloidal silica (B1680970) (Aerosil 200) as the coating material. ijpsr.com The resulting liquisolid tablets demonstrated significantly higher drug release rates compared to conventional tablets, which was attributed to increased wetting properties and a larger surface area of the drug available for dissolution. ijpsr.com
The choice of liquid vehicle and carrier material has been shown to influence the dissolution rate. nih.gov Research using four different liquid vehicles found that the drug's solubility in the liquid vehicle and the type of carrier affected the dissolution profile. nih.gov Faster dissolution profiles were observed for all liquisolid compacts compared to conventional formulations. nih.gov
Interactive Data Table: Liquisolid Compact Formulations for this compound
| Liquid Vehicle | Carrier Material | Coating Material | Key Findings | Reference |
| PEG 400 | Microcrystalline Cellulose (Avicel PH 102) | Colloidal Silica (Aerosil 200) | Significantly higher drug release rates than conventional tablets. | ijpsr.com |
| PEG 400, Tween 80, Propylene Glycol | Avicel PH 102, Starch, HPMC, PEG 4000, PEG 6000 | Aerosil 200 | Enhanced dissolution rate compared to conventional tablets. | journaljpri.com |
| Four different liquid vehicles | Not specified | Not specified | Dissolution rate affected by drug concentration, solubility in the liquid vehicle, and type of carrier. | nih.gov |
Investigations into Drug-Excipient Compatibility in Research Formulations
Ensuring the compatibility of this compound with various excipients is a critical step in the development of stable and effective research formulations. fda.govinnovareacademics.in Incompatibility can lead to degradation of the active pharmaceutical ingredient (API), altering its physicochemical properties and potentially affecting its performance.
Several analytical techniques are employed to assess drug-excipient compatibility, including Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray powder diffraction (XRPD). dissolutiontech.comjournaljpri.comnih.gov
FTIR spectroscopy is used to detect any potential chemical interactions between the drug and the excipients. ijpsr.comnih.gov In studies involving this compound liquisolid compacts and solid dispersions, FTIR analysis consistently showed no significant interactions between the drug and the excipients used, such as PEG 400, Avicel PH 102, Aerosil 200, and various PEGs. ijpsr.comjournaljpri.comnih.gov
DSC is another valuable tool for compatibility studies, as it can reveal changes in the melting point or the appearance of new thermal events, which could indicate an interaction. researchgate.netdissolutiontech.comjournaljpri.com DSC thermograms of this compound solid dispersions and liquisolid formulations have generally confirmed the absence of drug-excipient interactions. researchgate.netdissolutiontech.comjournaljpri.com
XRPD analysis helps to determine the crystalline or amorphous state of the drug within the formulation. researchgate.netdissolutiontech.com The reduction in the intensity of characteristic peaks of this compound in the diffractograms of solid dispersions indicates a decrease in crystallinity, which is a desired outcome for enhancing solubility, rather than an incompatibility. researchgate.netdissolutiontech.com
In the context of fixed-dose combination tablets containing this compound, compatibility studies with other active ingredients and a range of excipients are crucial. fda.govinnovareacademics.in For a combination tablet of this compound and simvastatin (B1681759), excipients such as lactose monohydrate, microcrystalline cellulose, and croscarmellose sodium were found to be compatible. fda.gov Similarly, in a study for a bilayer tablet of pravastatin (B1207561) and this compound, most of the tested excipients were found to be compatible, with only minor impurity increases observed with a few excipients under accelerated stability conditions. innovareacademics.in
Interactive Data Table: Excipient Compatibility Findings for this compound Formulations
| Formulation Type | Excipients Investigated | Analytical Techniques Used | Compatibility Outcome | Reference |
| Liquisolid Compacts | PEG 400, Avicel PH 102, Aerosil 200 | FTIR | No interaction detected. | ijpsr.com |
| Liquisolid Compacts | PEG 400, Tween 80, Propylene Glycol, Avicel PH102, Starch, HPMC, PEGs, Aerosil 200 | DSC, FTIR | No possible drug-excipient interactions. | journaljpri.com |
| Solid Dispersions | PEG 4000, PEG 6000, Gelucire 44/14, Lactose Monohydrate | FTIR, DSC, PXRD | No interaction detected; reduction in drug crystallinity observed. | dissolutiontech.com |
| Fixed-Dose Combination (with Simvastatin) | Lactose monohydrate, microcrystalline cellulose, croscarmellose sodium, HPMC, citric acid monohydrate, BHA, propyl gallate, magnesium stearate | Release testing, stability studies | Active ingredients and excipients are all compatible. | fda.gov |
| Fixed-Dose Combination (with Pravastatin) | Lactose monohydrate, croscarmellose sodium, polyvinylpyrrolidone, sodium lauryl sulfate, magnesium oxide | HPLC, XRD, DSC, TGA | Most excipients were compatible; minor impurity increases with a few. | innovareacademics.in |
Development of Specialized Research Formulations for Preclinical Studies (e.g., Pulsatile Delivery Systems)
For preclinical research, particularly in chronopharmacology, specialized formulations that allow for controlled and time-specific drug release are highly valuable. Pulsatile drug delivery systems are designed to release the drug after a predetermined lag time, which can be advantageous for diseases that exhibit a circadian rhythm, such as hypercholesterolemia. ijfmr.com
A study focused on developing a pulsatile release tablet of this compound using compression-coating technology. ijfmr.com This system consisted of an immediate-release core tablet containing the drug and a fractureable outer shell made of a delay-release polymer. ijfmr.com The core tablet was formulated with a superdisintegrant to ensure rapid drug release after the lag phase. ijfmr.com The outer coating, composed of glyceryl behenate (B1239552) and dibasic calcium phosphate, was optimized to achieve a specific lag time. ijfmr.com
The research successfully developed a pulsatile tablet that demonstrated a lag time of 6 hours, followed by a rapid drug release of 98.34%. ijfmr.com The formulation's development was guided by a 3² factorial design to optimize the concentrations of the coating polymer and lubricant to achieve the desired lag time and tablet thickness. ijfmr.com This type of formulation is particularly useful for preclinical studies investigating the chronotherapeutic effects of this compound, aiming to align drug availability with the time of highest cholesterol synthesis in the body. ijfmr.com
Interactive Data Table: Pulsatile Delivery System for this compound
| Formulation Technology | Core Tablet Components | Coating Components | Key Performance Metrics | Application | Reference |
| Compression-Coating | This compound, Superdisintegrant | Glyceryl Behenate, Dibasic Calcium Phosphate | Lag time of 6 hours, 98.34% drug release after lag time. | Preclinical chronopharmacotherapy studies. | ijfmr.com |
Future Research Directions and Unanswered Questions in 3 R Ezetimibe Research
Exploration of Novel Molecular Targets and Pathways
(3'R)-Ezetimibe's primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for intestinal cholesterol absorption. nih.govnih.govwjgnet.comnih.gove-dmj.org However, recent studies suggest that the compound may have other biological activities mediated through different pathways, opening up new avenues for research.
One of the most intriguing new areas of investigation is the potential anticancer activity of this compound. In silico studies have indicated that this compound can bind to the p53 binding domain of Mouse Double Minute 2 homolog (Mdm2), a negative regulator of the tumor suppressor p53. mdpi.comnih.govsciety.org This interaction could potentially stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells that overexpress Mdm2. mdpi.comresearchgate.net The binding energy of this compound to Mdm2 was found to be more favorable than that of nutlin-3a (B1683890), a known Mdm2 inhibitor in clinical trials. mdpi.com Further research is needed to validate these computational findings in cellular and animal models of cancer and to explore the potential of this compound as a repurposed anticancer drug.
Beyond cancer, research has pointed towards anti-inflammatory properties of this compound. Studies in THP-1 macrophages have shown that the compound can suppress the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) via the mitogen-activated protein kinase (MAPK) pathway. nih.govkarger.com This leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α). nih.govtandfonline.com These findings suggest a potential role for this compound in the management of inflammatory conditions, although the effects appear to be more pronounced when used in combination with statins. nih.govtandfonline.com
Furthermore, the role of this compound in non-alcoholic fatty liver disease (NAFLD) is an active area of investigation. wjgnet.comnih.govresearchgate.net Some studies suggest that its beneficial effects on hepatic steatosis may be mediated, at least in part, through the inhibition of the mTOR/p70S6K1 pathway by miR-16. rsc.org this compound has also been shown to reduce the hepatic expression of genes involved in fatty acid synthesis. spandidos-publications.com
Development of Advanced Preclinical Models
To better understand the mechanisms of action of this compound and to evaluate new analogs, researchers are developing and utilizing advanced preclinical models that more closely mimic human physiology.
Traditional animal models, such as apolipoprotein E (ApoE) knockout mice, have been instrumental in demonstrating the anti-atherosclerotic effects of this compound. ahajournals.org However, to specifically study the interaction with the human NPC1L1 protein, humanized mouse models have been created. These models, which express human NPC1L1 in the liver or intestine of mice lacking the endogenous mouse Npc1l1, have been crucial in confirming that hepatic NPC1L1 is a direct target of this compound and that its inhibition promotes reverse cholesterol transport. nih.govahajournals.org
A significant advancement in preclinical modeling is the use of human intestinal organoids . mdpi.comstemcell.comnih.gov These three-dimensional structures are grown from human pluripotent stem cells and differentiate into various intestinal cell types, recapitulating the architecture and function of the human intestine. mdpi.com Studies have successfully used xenogeneic-free human intestinal organoids to assess the inhibitory effect of this compound on cholesterol absorption, providing a more accurate in vitro system than traditional cell lines like Caco-2. mdpi.comresearchgate.net Intestinal organoids have also been used to study the critical interplay between sterol absorption via NPC1L1 and sterol synthesis in maintaining the intestinal mucosa. nih.gov
Another innovative preclinical model is the NPC1L1-EGFP knock-in mouse , where the enhanced green fluorescent protein (EGFP) is fused to the endogenous NPC1L1 protein. oup.com This allows for the dynamic visualization of NPC1L1 trafficking in response to cholesterol and its inhibition by this compound, confirming that the drug blocks the cholesterol-induced endocytosis of NPC1L1. oup.com
Computational Approaches for Predictive Modeling
Computational methods are playing an increasingly important role in understanding the structure-activity relationships (SAR) of this compound and in the design of new cholesterol absorption inhibitors.
Pharmacophore modeling is a key computational technique that has been used to identify the essential structural features of this compound required for its biological activity. mdpi.comeurekaselect.comnih.govresearchgate.net These models have highlighted the importance of the 2-azetidinone ring, the N-phenyl or N-benzyl group at position 1, an oxygenated function at a three-carbon distance from the ring at position 3, and a p-hydroxyphenyl or p-methoxyphenyl group at position 4. mdpi.com
Quantitative structure-activity relationship (QSAR) studies have also been employed to correlate the physicochemical properties of 2-azetidinone derivatives with their biological activities. researchgate.netsphinxsai.com These studies help in predicting the activity of newly designed compounds and in understanding the structural requirements for optimal cholesterol absorption inhibition.
Molecular docking simulations have been used to visualize the binding of this compound and its analogs to the NPC1L1 protein. nih.gov These studies have helped to elucidate the key interactions between the ligand and the protein at the molecular level, providing a rational basis for the design of new inhibitors with improved affinity and selectivity. nih.gov Similar docking studies have also been used to explore the binding of this compound to the Mdm2 protein, supporting its potential anticancer activity. mdpi.com
Design of Next-Generation Cholesterol Absorption Inhibitors
Building on the knowledge gained from SAR studies and computational modeling, researchers are actively designing and synthesizing next-generation cholesterol absorption inhibitors based on the this compound scaffold.
One approach involves the modification of the C-(3) side chain of the 2-azetidinone ring. For instance, the introduction of an amide group or an electron-deficient pyridine (B92270) ring has been explored to investigate the effect of polarity on cholesterol absorption inhibition. nih.govresearchgate.netbenthamdirect.com These studies have shown that several of these new derivatives exhibit comparable activity to this compound in animal models. nih.govresearchgate.net
Another strategy is the development of hybrid molecules that combine the pharmacophoric features of this compound with other active moieties. For example, hybrid compounds incorporating nicotinic acid have been designed to potentially offer a dual mode of action. researchgate.net
The synthesis of conformationally constrained analogs and analogs with conformational biases based on intramolecular hydrogen bonding has also been explored in an effort to develop a more refined pharmacophore model and to identify more potent inhibitors. eurekaselect.com The strategic placement of fluorine atoms in the this compound structure was a key design element to block metabolic oxidation and enhance activity, a principle that continues to guide the design of new analogs. nih.gov
The overarching goal of these efforts is to develop novel cholesterol absorption inhibitors with improved efficacy, selectivity, and pharmacokinetic properties. The ongoing research in these areas promises to further expand the therapeutic potential of this compound and its future generations of analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
